Bismuth iodide
Description
Overview of Academic Significance of Bismuth Iodide
This compound holds considerable academic significance due to its distinct physical and chemical properties. It is a layered semiconductor with a hexagonal crystal structure and an indirect bandgap of approximately 1.7–1.8 eV. This bandgap makes it well-suited for applications in photovoltaics and photocatalysis. A key advantage of this compound is its environmental friendliness and stability under ambient conditions, presenting a less toxic alternative to lead-based halide perovskites commonly used in solar cell technology.
The academic interest in BiI₃ also stems from its diverse potential applications. It has been investigated for roles in gamma-ray detection, as a catalyst in certain chemical reactions, and in the field of qualitative inorganic analysis. azom.com Its strong charge transfer properties as a p-type semiconductor further enhance its research value. aip.org The compound's unique structural and electronic characteristics have made it a subject of extensive study in materials science, particularly for developing next-generation electronic and optoelectronic devices. chemrxiv.orgnih.gov
This compound Properties
| Property | Value |
| Chemical Formula | BiI₃ azom.comwikipedia.org |
| Molar Mass | 589.69 g/mol wikipedia.org |
| Appearance | Greenish-black crystals wikipedia.orgamericanelements.com |
| Density | 5.778 g/cm³ azom.comwikipedia.org |
| Melting Point | 408.6 °C (767.5 °F) wikipedia.orgamericanelements.com |
| Boiling Point | 542 °C (1,008 °F) wikipedia.orgamericanelements.com |
| Crystal Structure | Hexagonal azom.comprimescholars.com |
| Bandgap | ~1.7–1.8 eV |
Evolution of this compound Research Focus
The focus of research on this compound has undergone a significant transformation over the years, moving from fundamental analytical chemistry to advanced materials science and cutting-edge technological applications.
In its early history, this compound was primarily of interest in the realm of qualitative inorganic analysis. wikipedia.org It served as a reliable reagent for a positive test for bismuth (Bi³⁺) ions in a solution, which would be indicated by the formation of a black precipitate of this compound. wikipedia.org Early synthesis methods were also a focus, with reports detailing its preparation through the iodination of bismuth sulfide (B99878) (Bi₂S₃) grown in a solution. chemrxiv.orgresearchgate.net
Beyond the analytical lab, early researchers explored its potential in imaging technologies, specifically for non-silver and thermally controlled photography. researchgate.net Foundational studies also delved into understanding its fundamental properties, including its crystal structure, with some work dating back to the 1960s on related compounds like Cs₃Bi₂I₉. primescholars.comaip.org Methods for growing BiI₃ crystals, such as using a silica (B1680970) gel medium, were also an area of investigation. primescholars.com
Modern research on this compound has shifted dramatically towards high-technology applications, driven by global needs for sustainable energy and advanced electronics. A predominant area of contemporary research is in the field of photovoltaics, where BiI₃ is being heavily investigated as a non-toxic, stable alternative to lead-based perovskites for solar cells. ahpmat.comdiva-portal.orgdiva-portal.org This includes the development of related bismuth-based perovskites like (CH₃NH₃)₃Bi₂I₉ and Cs₃Bi₂I₉. aip.orgacs.orgresearchgate.net
The scientific community is also exploring this compound's potential in next-generation electronics. One of the most exciting new frontiers is its application as a weak topological insulator, a state of matter that could be foundational for quantum computers and spintronic devices. diamond.ac.uk Research into two-dimensional (2D) monolayer nanosheets of BiI₃ is paving the way for novel electronic and optoelectronic devices. nih.govresearchgate.net
Other significant contemporary research areas include:
Gas Sensing: Incorporating this compound into nanohybrids, for example with carbon nanotubes, to create sensitive detectors for volatile organic compounds like benzene. aip.org
Catalysis: Utilizing BiI₃ as a catalyst in organic synthesis, such as in the Mukaiyama aldol (B89426) reaction. wikipedia.org
Improving Solar Cell Efficiency: Developing advanced strategies, such as coordination engineering with dimethyl sulfoxide (B87167) (DMSO), to control the morphology of BiI₃ films and enhance the performance of solar cells. mdpi.comresearchgate.net
Photocatalysis: Investigating its use for photocatalytic hydrogen evolution from water. sciopen.com
Radiation Detection: Advancing its application in room-temperature detectors for X-rays and gamma-rays. azom.comchemrxiv.org
Structure
2D Structure
Properties
IUPAC Name |
triiodobismuthane | |
|---|---|---|
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InChI |
InChI=1S/Bi.3HI/h;3*1H/q+3;;;/p-3 | |
| Source | PubChem | |
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InChI Key |
KOECRLKKXSXCPB-UHFFFAOYSA-K | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
I[Bi](I)I | |
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Molecular Formula |
BiI3 | |
| Record name | bismuth(III) iodide | |
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| URL | https://en.wikipedia.org/wiki/Bismuth(III)_iodide | |
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DSSTOX Substance ID |
DTXSID3064853 | |
| Record name | Bismuth triiodide | |
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Molecular Weight |
589.6938 g/mol | |
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Physical Description |
Greenish-black crystals, insoluble in cold water; [Ullmann] | |
| Record name | Bismuth iodide | |
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CAS No. |
7787-64-6 | |
| Record name | Bismuth triiodide | |
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| Record name | Bismuth iodide | |
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| Record name | Bismuth iodide | |
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| Record name | Bismuthine, triiodo- | |
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Advanced Synthesis Methodologies and Fabrication Techniques for Bismuth Iodide and Its Derivatives
Solution-Based Synthesis Approaches
Solution-based methods offer cost-effective and scalable routes for the synthesis of bismuth iodide and its derivatives. These techniques allow for a high degree of control over the material's properties by tuning reaction parameters.
Hydrothermal Protocols
Hydrothermal synthesis is a method that utilizes water as a solvent in a sealed, heated vessel (autoclave) to create a high-pressure environment for crystal growth. This technique has been successfully employed to synthesize this compound and its oxyhalide derivatives. For instance, nanocrystalline BiI₃ with particle sizes ranging from 10-20 nm has been prepared using bismuth chloride (BiCl₃) and sodium iodide (NaI) as source materials in a Teflon-lined stainless steel autoclave at 180°C for 8 to 20 hours. researchgate.net
This method can also be precisely controlled to selectively produce various bismuth oxyiodide composites. By adjusting parameters such as pH and reactant ratios in a solution-based hydrothermal process, compounds like BiOI, Bi₄O₅I₂, Bi₇O₉I₃, and Bi₅O₇I can be synthesized. rsc.org For example, porous, flake-like BiOI nanoparticles approximately 100 nm in diameter have been synthesized via a hydrothermal process for sonocatalytic applications. acs.org A systematic study on preparing ternary composites of bismuth oxyhalides (BiOₓClᵧ/BiOₘBrₙ/BiOₚIₙ) also relies on controlled hydrothermal methods where pH, temperature, and the molar ratios of halide precursors are carefully adjusted. capes.gov.br
| Precursors | Solvent | Temperature (°C) | Duration (h) | Product | Reference |
| Bismuth Chloride (BiCl₃), Sodium Iodide (NaI) | Water | 180 | 8-20 | BiI₃ nanoparticles (10-20 nm) | researchgate.net |
| Bismuth Nitrate (B79036), Potassium Iodide | Water | - | - | BiOI, Bi₄O₅I₂, Bi₇O₉I₃, Bi₅O₇I | rsc.org |
| - | Water | - | - | Porous BiOI nanoparticles (~100 nm) | acs.org |
Solvothermal Techniques
Similar to hydrothermal methods, solvothermal synthesis uses an organic solvent instead of water. This approach allows for a wider range of temperatures and pressures and can influence the morphology and composition of the final product. A reliable route for producing BiOI microspheres involves a solvothermal process using bismuth nitrate (Bi(NO₃)₃) and potassium iodide (KI) as precursors, with ethylene (B1197577) glycol serving as a template. jove.comntu.edu.sg The synthesis is typically carried out in an autoclave at around 126°C for 18 hours, resulting in mesoporous microspheres of 2-3 µm. jove.comntu.edu.sg The reaction temperature and time are critical; temperatures above 120°C and reaction times of at least 18 hours are necessary for the formation of well-defined crystalline microspheres. ntu.edu.sg
Solvothermal methods have also been used to create more complex hybrid iodobismuthates. For example, reacting this compound and 1,4-diazabicyclo[2.2.2]octane (DABCO) in ethylene glycol at 140°C for 5 days yields (C₆H₁₂N₂)BiI₃. nih.gov By introducing other metal halides like copper iodide (CuI) or potassium iodide (KI) and using ethanol (B145695) as the solvent, a variety of ternary iodobismuthate structures can be formed under different temperature conditions. nih.gov
| Bismuth Precursor | Iodine Source | Other Reagents | Solvent | Temperature (°C) | Duration | Product | Reference |
| Bi(NO₃)₃ | KI | - | Ethylene Glycol | 126 | 18 h | BiOI microspheres | jove.comntu.edu.sg |
| BiI₃ | - | DABCO | Ethylene Glycol | 140 | 5 days | (C₆H₁₂N₂)BiI₃ | nih.gov |
| BiI₃ | - | CuI, KI, DABCO | Ethanol | 170 | 5 days | (C₈H₁₇N₂)₂Bi₂Cu₂I₁₀ | nih.gov |
| BiI₃ | - | CuI, KI, DABCO | Ethanol | 140 | 10 days | (C₆H₁₃N₂)₂BiCu₂I₇ | nih.gov |
| BiI₃ | KI | DABCO | Ethanol | 140 | 5 days | (C₆H₁₄N₂)[(C₆H₁₂N₂)KBiI₆] | nih.gov |
Chemical Solution Growth for Thin Films
Chemical solution growth provides a simple and scalable method for depositing thin films. One approach involves the iodination of a previously deposited film. For instance, BiI₃ thin films can be prepared by first depositing bismuth sulfide (B99878) (Bi₂S₃) films onto a substrate using a solution growth technique, followed by iodination. researchgate.net This chemical conversion method results in polycrystalline BiI₃ films with a granular morphology. researchgate.net
Another versatile technique is chemical bath deposition (CBD). BiI and BiOI thin films have been successfully deposited on glass substrates using this method. scielo.br The process involves a bath containing bismuth nitrate (Bi(NO₃)₂·3H₂O), potassium iodide (KI), and nitric acid (HNO₃). scielo.br The final structure of the film is highly dependent on the concentration of the bismuth and iodine precursors in the bath. For example, at a concentration of 10⁻¹ M for both bismuth and iodine, the dominant phase is tetragonal BiOI, whereas at 10⁻² M, a monoclinic BiI structure is observed. scielo.br
| Method | Precursors | Key Process | Resulting Film | Reference |
| Iodination | Bi(NO₃)₃, triethanolamine, ammonia, thioacetamide (B46855) (for Bi₂S₃ film), Iodine vapor | Growth of Bi₂S₃ film followed by exposure to iodine vapor | Polycrystalline BiI₃ | researchgate.net |
| Chemical Bath Deposition | Bi(NO₃)₂·3H₂O, KI, HNO₃ | Deposition from a chemical bath with varying precursor concentrations | BiI or BiOI depending on concentration | scielo.br |
Spin Coating Techniques
Spin coating is a widely used technique for fabricating uniform thin films from solution, particularly for perovskite solar cells. whiterose.ac.uk The process can be categorized into one-step and two-step methods. mdpi.com
In the one-step method , precursors like this compound (BiI₃) and methylammonium (B1206745) iodide (MAI) are dissolved together in a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of dimethyl sulfoxide (B87167) (DMSO) and DMF. mdpi.commdpi.com This precursor solution is then spin-coated onto a substrate. For example, a 100 mg/mL solution of BiI₃ in tetrahydrofuran (B95107) (THF) can be used to create a ~200 nm thick film. iastate.edu The substrate is spun at specific rates (e.g., 4000 rpm for 30 s) to achieve the desired thickness, followed by annealing to promote crystallization. diva-portal.org
The two-step method involves sequential deposition. First, a layer of BiI₃ is spin-coated and annealed. Subsequently, this film is immersed in a solution of another component, like MAI, to form the final perovskite derivative, (CH₃NH₃)₃Bi₂I₉ (MBI). mdpi.com This sequential process can offer better control over film morphology. mdpi.com Additives and solvent engineering, such as using a binary solvent system of 2-methoxyethanol (B45455) doped with N-methyl-2-pyrrolidone (NMP), can be employed to regulate crystallization kinetics and achieve high-quality, pinhole-free films with large grains in a single step. acs.org
| Method | Precursors | Solvent(s) | Spin Coating Parameters | Annealing | Resulting Film | Reference |
| One-Step | BiI₃ | THF | - | ≤ 100°C | ~200 nm BiI₃ film | iastate.edu |
| One-Step | BiI₃ | DMF | 4000 rpm, 30 s | 165°C | BiI₃ film | diva-portal.org |
| One-Step | MAI, BiI₃ | DMF | - | - | (CH₃NH₃)₃Bi₂I₉ (MBI) | mdpi.com |
| Two-Step | BiI₃, then MAI | DMF, Isopropanol | - | Yes | (CH₃NH₃)₃Bi₂I₉ (MBI) | mdpi.com |
| One-Step (Solvent Doping) | BiI₃ | 2-methoxyethanol, NMP | - | - | High-quality BiI₃ film | acs.org |
Mixed Solvent-Based Hot-Casting
Hot-casting is a modification of the spin-coating technique where the precursor solution and/or the substrate are preheated. This method can enhance film morphology, surface coverage, and ultimately device performance. researchgate.net A dynamic hot-casting technique, where a preheated precursor solution is dropped onto a preheated spinning substrate, has been shown to produce micron-sized grains and improve the efficiency of silver this compound solar cells. ntu.edu.sg
For the synthesis of copper silver this compound (CABI) compounds like Cu₆AgBiI₁₀, a mixed solvent-based hot-casting technique has been applied. pv-magazine.com Precursors are dissolved in a mixed solvent system, such as DMSO and DMF. researchgate.net The solution is then cast onto a preheated substrate during a single-step spin coating process (e.g., 3000 rpm for 30 seconds). pv-magazine.com The films are subsequently annealed at specific temperatures (e.g., 130 to 170°C) to achieve the desired phase and morphology. pv-magazine.com This approach has been successful in improving the surface morphology of CABI films. pv-magazine.com
| Material | Precursors | Solvent System | Casting/Annealing Temp. (°C) | Key Feature | Reference |
| Copper Silver this compound (CABI) | Cu, Ag, Bi, I precursors | - | 130-170 (Annealing) | Improved surface morphology | pv-magazine.com |
| CuxAgBiI4+x | Cu, Ag, Bi, I precursors | DMSO + DMF | - | Improved morphology and surface coverage | researchgate.net |
| Silver this compound | Ag, Bi, I precursors | - | Preheated solution and substrate | Micron-sized grains | ntu.edu.sg |
Vapor Deposition Techniques
Vapor deposition techniques are solvent-free methods that can produce high-purity, uniform thin films over large areas, which is advantageous for manufacturing. These methods typically involve the sublimation of solid precursors onto a heated substrate in a vacuum or controlled atmosphere.
One prominent method is Chemical Vapor Deposition (CVD) . An atmospheric pressure CVD (APCVD) process has been developed to deposit methylammonium this compound ((CH₃NH₃)₃Bi₂I₉ or MBI) films. wustl.eduresearchgate.net In this process, precursors like methylammonium iodide and this compound are co-sublimated at high temperatures (e.g., 199°C and 230°C, respectively) and carried by an inert gas to a substrate held at a lower temperature (e.g., 160°C). researchgate.net This technique allows for the growth of dense, polycrystalline films with large crystallite sizes. researchgate.net
Another approach is the two-step vapor-assisted method. This process begins with the deposition of a BiI₃ seed layer, often by spin-coating. This seed layer is then annealed in the presence of a vapor of another precursor, such as methylammonium iodide, to convert it into the final MBI film. mdpi.com This method can produce continuous, dense MBI films by inducing crystal nucleation from the BiI₃ seed layer, leading to improved solar cell performance compared to one-step solution methods. mdpi.com A similar two-step co-evaporation approach involves an initial two-source evaporation of metal halides (like CsI and BiI₃) followed by an annealing step under BiI₃ vapor to form films such as Cs₃Bi₂I₉ and AgBi₂I₇. osti.gov
| Method | Precursors | Substrate Temp. (°C) | Key Process | Resulting Film | Reference |
| Chemical Vapor Deposition (CVD) | BiI₃, MAI | 88 | Co-sublimation of precursors | MBI film with large crystallites | researchgate.net |
| Atmospheric Pressure CVD (APCVD) | MAI, BiI₃ | 160 | Co-sublimation in Ar flow | Dense polycrystalline MBI film | researchgate.net |
| Two-Step Vapor-Assisted (TSVA) | BiI₃ (seed layer), MAI (vapor) | - | Conversion of BiI₃ film in MAI vapor | Continuous, dense MBI film | mdpi.com |
| Two-Step Co-evaporation | CsI, RbI or AgI, and BiI₃ | - | Co-evaporation followed by annealing in BiI₃ vapor | Cs₃Bi₂I₉, Rb₃Bi₂I₉, AgBi₂I₇ films | osti.gov |
Physical Vapor Deposition (PVD)
Physical Vapor Deposition (PVD) is a versatile technique for producing high-quality thin films and nanostructures of this compound. This method involves the sublimation of a source material in a vacuum, which then deposits onto a substrate.
One application of PVD is the growth of bismuth tri-iodide polycrystalline films. In a typical setup, high-purity (99.999%) bismuth tri-iodide is heated to temperatures between 130-170°C under a high vacuum (5×10⁻⁵ mmHg) or an argon atmosphere. researchgate.net The vaporized material then condenses on a substrate, such as glass pre-coated with palladium to act as a rear contact. researchgate.net The resulting films can be annealed to improve their crystallinity and orientation, with micrograins aligning parallel to the substrate. researchgate.net
PVD has also been employed to synthesize two-dimensional (2D) layered nanoplates of BiI3 for applications in visible-light photodetectors. chemrxiv.orgnih.gov This approach allows for the fabrication of vertical 2D BiI3 nanoplates that can be easily separated and transferred to other substrates, including flexible ones like polyethylene (B3416737) terephthalate. nih.gov
Furthermore, PVD is utilized in the atmospheric pressure chemical vapor deposition (APCVD) of methylammonium this compound ((CH3NH3)3Bi2I9) films. In this process, methylammonium iodide and this compound precursors are co-sublimated at 199°C and 230°C, respectively, within a tube furnace. rsc.org The vapors are carried by an argon flow and deposited onto a substrate held at 160°C, forming dense polycrystalline films. rsc.org
Table 1: PVD Synthesis Parameters for this compound and Derivatives
| Material | Precursors | Source Temperature (°C) | Substrate Temperature (°C) | Pressure | Resulting Morphology |
| BiI3 | Bismuth tri-iodide | 130-170 | - | 5×10⁻⁵ mmHg or Ar | Polycrystalline film |
| 2D BiI3 | Bismuth tri-iodide | - | - | - | Vertical nanoplates |
| (CH3NH3)3Bi2I9 | Methylammonium iodide, this compound | 199, 230 | 160 | Atmospheric (in Ar flow) | Polycrystalline film |
Thermal Evaporation for Thin Film Deposition
Thermal evaporation is a specific PVD method widely used for depositing thin films of this compound and its derivatives. This technique involves heating the source material in a vacuum chamber until it evaporates and coats a substrate.
A dual-source co-evaporation approach has been successfully used to grow thin films of complex bismuth halides like Cs3Bi2I9, Rb3Bi2I9, and AgBi2I7. osti.govnsf.govacs.org In this setup, two sources, one containing BiI3 and the other a metal halide (CsI, RbI, or AgI), are heated simultaneously. osti.govnsf.gov The deposition rates of each source are carefully controlled to achieve the desired stoichiometry in the final film. osti.govnsf.gov For instance, the deposition rate ratio (r) between the metal halide and BiI3 might be maintained at 1.2 for CsI/BiI3 and 0.7 for RbI/BiI3. osti.govnsf.gov Post-deposition annealing, often under a BiI3 vapor, is a crucial step to obtain polycrystalline films with large grain sizes (>200 nm) and smooth, pinhole-free morphology. nsf.govacs.org
Similarly, methylammonium this compound (MBI) thin films can be fabricated by the thermal co-evaporation of BiI3 and methylammonium iodide (MAI) precursors in a vacuum. arxiv.org The deposition rates of the precursors are controlled independently using quartz microbalance crystals to vary the film composition. arxiv.org By adjusting the precursor ratio, it is possible to produce uniform, compact, and homogeneous MBI layers. arxiv.org
Table 2: Thermal Evaporation Parameters for this compound Derivatives
| Material | Precursors | Deposition Rate Ratio (MI:BiI3) | Annealing Conditions | Final Morphology |
| Cs3Bi2I9 | CsI, BiI3 | 1.2 | Under BiI3 vapor | Polycrystalline film, >200 nm grains |
| Rb3Bi2I9 | RbI, BiI3 | 0.7 | Under BiI3 vapor | Polycrystalline film, >200 nm grains |
| AgBi2I7 | AgI, BiI3 | 0.6 | Under BiI3 vapor | Polycrystalline film, >200 nm grains |
| MBI | MAI, BiI3 | Varied | - | Uniform, compact film |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a cost-effective and controllable method for producing this compound and its derivatives, often at room temperature. researchgate.net This technique relies on the electrochemical reduction of precursor ions in a solution to deposit the desired material onto an electrode surface.
A key aspect of the electrochemical synthesis of this compound is the precise control of the bath chemistry, particularly the pH. In acidic baths containing bismuth nitrate, sodium nitrate, iodine, and ethylene glycol, the pH determines whether bismuth triiodide (BiI3) or bismuth oxyiodide (BiOI) is formed. chemrxiv.orgresearchgate.netchemrxiv.org At a low pH of 0.2, bismuth exists predominantly as free Bi³⁺ ions, which react with electrochemically generated iodide ions to form pure BiI3 with a morphology of polygonal platelets. researchgate.netchemrxiv.orgresearchgate.net As the pH increases to 1.0 and 2.0, bismuth forms complexes with water, nitrates, and ethylene glycol, leading to the formation of BiOI. chemrxiv.orgchemrxiv.orgresearchgate.net
Linear sweep voltammetry is used to identify the potential window where iodine reduction occurs without the reduction of bismuth ions, allowing for the regulation of iodide ion concentration. researchgate.netchemrxiv.org The deposition is typically carried out potentiostatically, with the potential fixed at a value that promotes the desired reaction. chemrxiv.org X-ray diffraction and X-ray photoelectron spectroscopy are used to confirm the phase purity and composition of the deposited films. researchgate.netchemrxiv.org The electrochemically synthesized BiI3 has an indirect bandgap of around 1.72 eV. researchgate.netchemrxiv.org
Solid-State Reaction Methods
Solid-state reactions provide a straightforward route to synthesize polycrystalline powders of this compound and its derivatives by heating solid precursors together.
This method has been used to produce silver this compound (SBI) powders with various compositions. rsc.org The synthesis involves heating a mixture of silver (Ag) and this compound (BiI3) powders in an evacuated Pyrex tube. rsc.org Regardless of the initial Ag:Bi ratio, the hexagonal phase of Ag2BiI5 tends to form preferentially. rsc.org As the proportion of the bismuth component increases, a rhombohedral BiI3 impurity phase can also be formed. rsc.org
Another example is the synthesis of BiOIO3 nanoplates through a two-step solid-state chemical reaction. mdpi.com This process involves grinding bismuth(III) nitrate pentahydrate and potassium iodate (B108269) together, followed by heating the mixture in a water bath at 60°C. mdpi.com Further calcination at higher temperatures can be used to control the phase and crystallinity of the final product. mdpi.com For instance, pure BiOIO3 can be obtained at 300°C and 400°C, while at 500°C, it transforms into Bi5O7I due to the loss of iodine. mdpi.com
The reaction between bismuth metal and methyl iodide under solvothermal conditions, a variation of solid-state synthesis, has been used to grow red needle-like crystals of CH3BiI2. acs.orgibm.com This compound features a one-dimensional organometallic framework and begins to decompose at 185°C in an inert atmosphere, yielding methyl iodide and bismuth monoiodide. acs.orgibm.com
Nanostructure Fabrication
The fabrication of this compound into specific nanostructures like nanorods and nanoplatelets is crucial for enhancing its properties for various applications, including photodetectors and photocatalysis.
Nanorods Synthesis
This compound nanostructures, including nanorods, can be synthesized through various methods. One approach is the calcination of a sonochemically-synthesized supramolecular precursor to obtain this compound nanowires. chemrxiv.org
A wet chemical method at a relatively low temperature (393 K) has been employed to synthesize bismuth sulfoiodide (BiSI) nanorods. researchgate.net The process involves dissolving bismuth nitrate in deionized water and a separate solution of potassium iodide and thioacetamide. The two solutions are then mixed, and the pH is adjusted with acetic acid. researchgate.net The resulting material is then dried. This method yields one-dimensional BiSI nanorods with an average diameter of 126 nm and a length of 1.9 µm. researchgate.net
Another route to obtaining bismuth tri-iodide nanoparticles, which can include nanorod morphologies, is through a suspension method using 1-octadecene (B91540) as a suspension agent. cambridge.org Bismuth nitrate pentahydrate, iodine, and potassium iodide are used as source materials. The synthesis involves a two-step heating process, and the resulting nanoparticles exhibit a range of sizes and morphologies depending on the specific synthesis conditions. cambridge.org
Hydrothermal methods have also been successful in producing BiI3 nanostructures. By heating bismuth chloride and sodium iodide in a Teflon-lined autoclave at 180°C, small rounded or hexagonal nanoparticles (10-20 nm) and larger structures can be obtained. researchgate.net
Nanoplatelets Formation
This compound's layered crystal structure naturally lends itself to the formation of platelet-like nanostructures. cambridge.org These nanoplatelets have garnered significant interest for applications in flexible electronics and optoelectronics.
Vertical 2D BiI3 nanoplates can be synthesized using physical vapor deposition, yielding products that are easily transferable to other substrates. nih.gov These nanoplates have shown high sensitivity to red light, making them suitable for photodetectors. nih.gov
Electrochemical deposition at a low pH of 0.2 results in the formation of polygonal platelets of pure BiI3. researchgate.netresearchgate.net
Colloidal nanoplatelets of silver-bismuth iodide (Ag-Bi-I) rudorffites can be fabricated by exfoliating Ag-Bi-I powders in acetonitrile. scl.rs This simple route produces nanoplatelets with lateral dimensions of approximately 160 nm and thicknesses ranging from 1 to 8 nm. scl.rs
The hot-injection method is another technique used to prepare cesium this compound (Cs3Bi2I9) nanoplatelets, which are a type of hybrid perovskite. iiserkol.ac.in These nanoplatelets are approximately 25 nanometers in size. iiserkol.ac.in
Bismuth oxyiodide (BiOI) nanoplatelets can also be synthesized. For instance, spray pyrolysis deposition onto fluorine-doped tin oxide substrates can produce BiOI nanoplatelet photoelectrodes. nih.gov The structural anisotropy of BiOI, with its alternatingly stacked positive bismuth oxide and negative double halide layers, allows for precise control of the nanoplatelet thickness. uni-muenchen.de
Nanowires Production
The synthesis of one-dimensional (1D) this compound (BiI3) nanostructures, such as nanowires, has been achieved through various chemical methods. A common approach is the solution-phase synthesis, which offers a facile and efficient process for creating single-crystalline nanostructures at relatively low temperatures. uni-muenster.de
One documented method involves the calcination of a sonochemically-synthesized supramolecular precursor to yield BiI3 nanowires. chemrxiv.org Another technique demonstrates the selective preparation of single-crystalline bismuth nanowires by reducing sodium bismuthate with ethylene glycol in the presence of poly(vinyl pyrrolidone) (PVP). nih.gov Furthermore, hydrothermal methods have been successfully employed, using precursors like bismuth chloride (BiCl3) and sodium iodide (NaI) in a Teflon-lined autoclave at elevated temperatures to produce BiI3 nanoparticles, which can then be transformed into nanostructures like nanowires. researchgate.net While not specific to this compound, related chalcohalide nanowires have been synthesized colloidally, suggesting potential pathways for BiI3 as well. researchgate.net
The table below summarizes various approaches to synthesizing bismuth-based nanowires, highlighting the diversity of available methods.
| Product | Method | Precursors/Reagents | Key Parameters | Reference |
| Bismuth Nanowires | Solution-Phase | Sodium Bismuthate, Ethylene Glycol, PVP | Reduction Process | nih.gov |
| This compound Nanowires | Calcination | Sonochemically-synthesized supramolecular precursor | Calcination of precursor | chemrxiv.org |
| Bismuth Titanate Nanowires | Hydrothermal | Bismuth Nitrate, Titanium Isopropoxide, PVA, KOH | 180°C for 20 hours | uni-muenster.de |
| Bismuth Tri-iodide Nanostructures | Hydrothermal | Bismuth Chloride, Sodium Iodide | 180°C for 8-20 hours | researchgate.net |
Microspheres Fabrication
The fabrication of this compound and its derivatives, particularly bismuth oxyiodide (BiOI), into microsphere morphologies is predominantly achieved through solvothermal and hydrothermal processes. ntu.edu.sgrsc.org These methods are valued for their ability to control the resulting structure, which is crucial as the physical architecture is highly related to the material's performance. jove.com
A reliable route for synthesizing BiOI microspheres involves a solvothermal process using bismuth nitrate pentahydrate and potassium iodide (KI) as precursors, with ethylene glycol often serving as a solvent and a template. jove.comjove.com Key factors that govern the formation and properties of the microspheres include temperature, reaction time, and the rate of precursor addition. ntu.edu.sgjove.com For instance, a slow addition of the KI solution into the bismuth nitrate solution is critical for the gradual self-assembly of [Bi2O2]2+ species, which form the lamellar "bricks" of the microspheres. ntu.edu.sg Temperatures typically need to exceed 120°C to initiate the crystallization and arrangement of these structures. ntu.edu.sg
Hydrothermal methods have also been successfully applied. One-step hydrothermal synthesis using bismuth nitrate and KI in a mixture of alcohol and oleic acid has been shown to produce ring-shaped BiOI microspheres. google.com The morphology and properties can be tuned by adjusting the hydrothermal medium, temperature, and time. google.com
The following table details parameters from specific solvothermal and hydrothermal synthesis examples for BiOI microspheres.
Composite Material Synthesis
Chitosan-Based Composites
Composite materials incorporating bismuth and iodine with chitosan (B1678972), a natural polymer, have been synthesized using straightforward methods. icm.edu.pl These composites often utilize chitosan's functional groups, -OH and -NH2, which are crucial for both the formation of the composite and for enhancing its properties. researchgate.net
One approach involves creating a composite from chitosan iodide and a bismuth complex, specifically the tetraiodobismuthanuide anion ([BiI4]−). icm.edu.plbibliotekanauki.pl In a typical synthesis, a solution of a bismuth complex salt is added dropwise to a chitosan solution in hydroiodic acid at a moderately elevated temperature (e.g., 55°C) with vigorous stirring. icm.edu.pl The resulting solution, containing chitosan, bismuth, and iodine, can then be freeze-dried to produce a porous, sponge-like material. icm.edu.pl Research has shown that bismuth and iodine are distributed evenly throughout these composites without separating into distinct phases. icm.edu.plbibliotekanauki.pl
Another strategy involves synthesizing a bionanocomposite of bismuth oxyiodide-chitosan (BiOI-Ch) via a facile precipitation method. researchgate.netnih.gov In a more complex example, a nickel ferrite/chitosan/bismuth oxyiodide (FeNi3/chitosan/BiOI) nanocomposite was created. sci-hub.se This multi-step process involved first coating synthesized FeNi3 magnetic nanoparticles with chitosan. Subsequently, this FeNi3/chitosan sample was dispersed in ethylene glycol, and a solution of bismuth nitrate pentahydrate in ethylene glycol was added. Finally, an aqueous solution of potassium iodide was introduced to form the final nanocomposite, which was then collected, washed, and dried. sci-hub.se
Graphene Oxide/Carbon Nitride/Bismuth Oxyiodide Composites
Ternary composites combining graphene oxide (GO), graphitic carbon nitride (g-C3N4), and bismuth oxyiodide (BiOI) are synthesized to create heterojunctions that enhance material properties. patsnap.com Various methods, including hydrothermal, solvothermal, and chemical precipitation techniques, are employed. researchgate.netrsc.orggdut.edu.cnrsc.org
A common synthesis route involves the in-situ formation of BiOI in the presence of GO and g-C3N4. patsnap.com For instance, potassium iodide is dissolved in water, followed by the addition of a graphene oxide solution and g-C3N4 powder, which is then dispersed using sonication. patsnap.com Separately, a solution of bismuth nitrate pentahydrate is prepared in ethylene glycol. The suspension containing GO and g-C3N4 is then added dropwise to the bismuth solution and stirred. The resulting precipitate is washed and dried to yield the GO/g-C3N4/BiOI composite material. patsnap.com The mass percentages of the components can be controlled by adjusting the initial amounts of the precursors. patsnap.com
Another approach is a one-pot solvothermal process, which can be facilitated by using a reactable ionic liquid that acts as a solvent, reactant, template, and dispersing agent simultaneously. rsc.org Hydrothermal methods are also used, where BiOI is dissolved in ethylene glycol, mixed with a g-C3N4/ethylene glycol solution, and then heated in an autoclave. researchgate.net Additionally, composites have been fabricated through a chemical precipitation method combined with thermal exfoliation of g-C3N4, creating a tight contact between the components. gdut.edu.cn
The table below outlines different parameters used in the synthesis of these ternary composites.
Crystallography and Structural Analysis of Bismuth Iodide Systems
Crystal Structures of Bismuth Iodide (BiI₃)
Bismuth(III) iodide (BiI₃) is an inorganic compound that crystallizes into a distinctive layered structure. wikipedia.org The arrangement of the atoms can be described by iodide ions forming a hexagonally closest-packed lattice. The bismuth ions then occupy two-thirds of the octahedral holes, creating alternating layers. wikipedia.org This layered nature, held together by weak van der Waals forces, allows for easy cleavage of BiI₃ crystals along the nsf.gov direction. researchgate.net
Rhombohedral Structure (C3i2)
One of the common crystal structures of BiI₃ is the rhombohedral form, which belongs to the space group R-3 (No. 148). researchgate.netmaterialsproject.org This structure consists of a periodic stacking of three I-Bi-I layers. researchgate.net First-principles calculations have indicated that the rhombohedral structure of BiI₃ is an indirect semiconductor. researchgate.net The lattice parameters for stoichiometric rhombohedral BiI₃ at room temperature have been determined to be a = 7.5192 ± 0.0003 Å and c = 20.721 ± 0.004 Å. cambridge.org
Hexagonal Structure (D3d1)
This compound can also exist in a hexagonal crystal structure. osti.gov This structure is formed by the successive stacking of single I-Bi-I layers. researchgate.net Unlike the rhombohedral form, theoretical calculations suggest that the hexagonal BiI₃ has a direct band gap. researchgate.net
Layered Semiconductor Characteristics
The layered structure of BiI₃ gives rise to its notable semiconductor properties. ijmttjournal.orgacs.org It is considered a wide band gap semiconductor. ijmttjournal.org The weak van der Waals forces between the layers allow for the potential exfoliation of BiI₃ into thin nanosheets. researchgate.net A single layer of BiI₃ maintains a sandwich-like structure where bismuth ions are coordinated with six iodide ions. researchgate.net This two-dimensional form of BiI₃ is predicted to have an indirect band gap of 1.57 eV when considering spin-orbit coupling. researchgate.net
Perovskite and Perovskite-Derived Structures
This compound is a key component in a class of materials known as perovskite and perovskite-derived structures, which are of significant interest for applications in photovoltaics and optoelectronics.
A₃Bi₂X₉ Perovskites (e.g., Cs₃Bi₂I₉, (CH₃NH₃)₃Bi₂I₉)
The general formula A₃Bi₂I₉ represents a family of perovskite-like compounds where 'A' can be an alkali metal cation like Cesium (Cs⁺) or an organic cation such as methylammonium (B1206745) (MA⁺). researchgate.netresearchgate.net These compounds exhibit different crystal structures depending on the 'A' cation. acs.org
Cesium this compound (Cs₃Bi₂I₉): This compound typically crystallizes in a hexagonal structure with the space group P6₃/mmc. researchgate.netmaterialsproject.orgiucr.org Its structure is characterized by isolated Bi₂I₉³⁻ bioctahedra, where two BiI₆ octahedra share a face. acs.orgescholarship.org This is considered a "zero-dimensional" structure in terms of the connectivity of the bismuth-iodide framework. nsf.gov At lower temperatures, a transition to a monoclinic phase (C2/c) can occur. materialsproject.orgresearchgate.net
Methylammonium this compound ((CH₃NH₃)₃Bi₂I₉): Often abbreviated as MBI, this hybrid organic-inorganic material also adopts a hexagonal P6₃/mmc space group at room temperature. researchgate.netrsc.org Similar to the cesium analogue, its structure consists of isolated Bi₂I₉³⁻ dimers. rsc.org Upon cooling, (CH₃NH₃)₃Bi₂I₉ undergoes a phase transition from the hexagonal structure to a monoclinic C2/c phase at around 160 K. researchgate.netacs.orgrug.nl
| Compound | Crystal System (Room Temp.) | Space Group (Room Temp.) | Key Structural Feature |
| Cs₃Bi₂I₉ | Hexagonal | P6₃/mmc | Isolated Bi₂I₉³⁻ dimers researchgate.netmaterialsproject.orgiucr.org |
| (CH₃NH₃)₃Bi₂I₉ | Hexagonal | P6₃/mmc | Isolated Bi₂I₉³⁻ dimers researchgate.netrsc.org |
Silver this compound (AgBi₂I₇, Ag₂BiI₅)
Incorporating silver into the this compound framework leads to the formation of ternary compounds with distinct crystal structures and properties.
AgBi₂I₇: Depending on the synthesis conditions, AgBi₂I₇ can crystallize in different structures. One common form is a cubic defect-spinel structure belonging to the Fd-3m space group. nsf.govnih.goviitb.ac.inscholaris.cadiva-portal.org This structure features a three-dimensional network of edge-sharing octahedra occupied by either Ag⁺ or Bi³⁺ cations. nsf.gov Another possible structure is a rhombohedral layered CdCl₂-type with the R-3m space group. nsf.govosti.gov
Ag₂BiI₅: This silver-rich compound has been observed to form a hexagonal (trigonal) crystal structure with the space group R-3m. diva-portal.orgntu.edu.sgnih.govresearchgate.netresearchgate.net
| Compound | Crystal System | Space Group | Structural Description |
| AgBi₂I₇ | Cubic | Fd-3m | 3D network of edge-sharing (Ag/Bi)I₆ octahedra nsf.govnih.goviitb.ac.inscholaris.cadiva-portal.org |
| Rhombohedral | R-3m | Layered CdCl₂-type structure nsf.govosti.gov | |
| Ag₂BiI₅ | Hexagonal (Trigonal) | R-3m | diva-portal.orgntu.edu.sgnih.govresearchgate.netresearchgate.net |
Copper Silver this compound (Cu₆AgBiI₁₀, CuAgBiI₅, Cu₂AgBiI₆)
The quaternary Cu-Ag-Bi-I system presents a rich field for materials discovery, offering chemical tunability that can be leveraged to optimize properties for various applications. opticsjournal.net
CuAgBiI₅ is a newly reported compound that can be synthesized as a powder, crystals, and thin films. aps.orgx-mol.comrsc.org Its structure is characterized by a three-dimensional octahedral network of Ag⁺ and Bi³⁺ ions, similar to a spinel structure. aps.orgx-mol.comrsc.orgresearchgate.net However, the occupation of tetrahedral interstitial sites by Cu⁺ ions differs from that in a typical spinel. aps.orgx-mol.comresearchgate.net This 3D octahedral network is a key feature that allows for the chemical control of structural dimensionality across the entire CuI-AgI-BiI₃ phase space. researchgate.net
Cu₂AgBiI₆ represents a significant development in the search for stable, lead-free semiconductor materials. americanelements.com This compound can be synthesized through solid-state reactions, and it is crucial to quench the material from its synthesis temperature to avoid compositional heterogeneity. opticsjournal.net The crystal structure of Cu₂AgBiI₆ has been solved using single-crystal X-ray diffraction (SCXRD). opticsjournal.net It possesses a trigonal unit cell belonging to the R3m space group and forms a layered structure akin to the CdCl₂-type rhombohedral arrangement. opticsjournal.netresearchgate.net This structure consists of a cubic close-packed (CCP) iodide sublattice where the octahedral sites are occupied by Ag⁺ and Bi³⁺ in a disordered fashion, forming 2D edge-sharing octahedral layers separated by a layer of vacant sites. opticsjournal.netacs.org The Cu⁺ ions then occupy tetrahedral sites within this framework. americanelements.com The introduction of Cu⁺ is thought to reduce Ag⁺ ion migration, enhancing stability. researchgate.net
The exploration of the CuI-AgI-BiI₃ phase space has revealed other complex iodobismuthates. For instance, heterometallic iodobismuthates with the general formula Cat₂{[Bi₂M₂I₁₀]} (where M = Cu(I) or Ag(I)) have been synthesized. Their crystal structures are composed of {Bi₂I₁₀} units linked by Cu(I) or Ag(I) atoms through bridging iodine ligands, resulting in one-dimensional polymers. researchgate.net
Crystallographic Data for Copper Silver this compound Systems
| Compound | Formula | Crystal System | Space Group | Lattice Parameters (Å) | Key Structural Features | Reference |
|---|---|---|---|---|---|---|
| Copper Silver this compound | CuAgBiI₅ | - | - | - | 3D octahedral Ag⁺/Bi³⁺ network, non-spinel Cu⁺ occupancy. | aps.orgx-mol.comrsc.orgresearchgate.net |
| Copper Silver this compound | Cu₂AgBiI₆ | Trigonal | R3m | a = 4.2749(3), c = 20.9395(16) at 100 K; a = 4.3151(2), c = 21.141(1) at room temp. | Layered CdCl₂-type rhombohedral structure; disordered Ag⁺/Bi³⁺ in octahedral sites; Cu⁺ in tetrahedral sites. | opticsjournal.netresearchgate.net |
| Heterometallic Iodobismuthate | Cat₂{[Bi₂Cu₂I₁₀]} | Triclinic or Monoclinic | - | - | 1D polymer of {Bi₂I₁₀} units linked by Cu(I) atoms. | researchgate.net |
Bismuth Oxyiodides (BiOI, Bi₅O₇I, Bi₄O₅I₂, Bi₇O₉I₃)
Bismuth oxyiodides are a class of layered ternary compounds that have garnered significant interest due to their highly anisotropic crystal structures and promising properties. lbl.gov The substitution of iodine atoms with oxygen in the BiₓOᵧIₑ lattice leads to the formation of various members with distinct optoelectronic properties. arxiv.org
BiOI is one of the simplest members of the Sillen family of bismuth oxyhalides. lbl.gov It crystallizes in a layered tetragonal matlockite structure with the space group P4/nmm. lbl.govsci-hub.se The structure is composed of [Bi₂O₂]²⁺ layers interleaved with double layers of I⁻ ions, held together by weak van der Waals forces along the c-axis. lbl.govresearchgate.net This layered arrangement facilitates easy exfoliation. lbl.gov Within the monolayer, each bismuth atom is coordinated to four oxygen and four iodine atoms, forming an asymmetric decahedral geometry. lbl.gov
Bi₄O₅I₂ possesses a monoclinic crystal structure with the space group P2₁. nih.govdntb.gov.ua This structure is isotypic with its bromine analogue, Bi₄O₅Br₂. nih.gov The replacement of bromine with the larger iodine atom influences the structural parameters. nih.gov Unlike the tetragonal phase of BiOI, the monoclinic structure of Bi₄O₅I₂ is distinct. nih.gov
Bi₅O₇I exists in at least two polymorphic forms, α-Bi₅O₇I and β-Bi₅O₇I.
α-Bi₅O₇I crystallizes in the orthorhombic space group Ibca. cam.ac.uk Its structure shows a close relationship to that of BiOI. cam.ac.uk
β-Bi₅O₇I , on the other hand, crystallizes in the monoclinic space group C2/m. arxiv.org Its structure consists of (Bi₁₀O₁₄)n²ⁿ⁺ columns running parallel to the aps.org direction, which are interconnected by double rows of iodine atoms. arxiv.org
Bi₇O₉I₃ is another member of the bismuth oxyiodide family, contributing to the structural diversity and tunable properties of these materials. arxiv.org
Crystallographic Data for Bismuth Oxyiodide Systems
| Compound | Formula | Crystal System | Space Group | Lattice Parameters | Key Structural Features | Reference |
|---|---|---|---|---|---|---|
| Bismuth Oxyiodide | BiOI | Tetragonal | P4/nmm | a = 3.99 nm, c = 9.15 nm | Layered matlockite structure with alternating [Bi₂O₂]²⁺ and double I⁻ layers. | lbl.gov |
| Bismuth Oxyiodide | Bi₄O₅I₂ | Monoclinic | P2₁ | a = 14.944(1) Å, b = 5.6983(3) Å, c = 11.263(1) Å, β = 99.81(1)° | Isotypic with Bi₄O₅Br₂. | nih.gov |
| alpha-Bismuth Oxyiodide | α-Bi₅O₇I | Orthorhombic | Ibca | a = 16.265(2) Å, b = 5.3439(6) Å, c = 23.020(3) Å | Closely related to the BiOI structure. | cam.ac.uk |
| beta-Bismuth Oxyiodide | β-Bi₅O₇I | Monoclinic | C2/m | a = 18.387(4) Å, b = 4.2497(9) Å, c = 13.254(2) Å, β = 108.10(1)° | Consists of (Bi₁₀O₁₄)n²ⁿ⁺ columns connected by iodine double rows. | arxiv.org |
Structural Characterization Techniques in Research
The elucidation of the complex crystal structures of this compound systems relies on a suite of powerful analytical techniques. These methods provide critical information on phase purity, lattice symmetry, morphology, and atomic arrangement.
X-ray Diffraction (XRD)
X-ray diffraction is a cornerstone technique for the structural characterization of this compound materials. It is routinely used to determine phase purity, lattice symmetry, and lattice parameters. For instance, XRD analysis confirmed that commercially available BiI₃ powder is essentially hexagonal BiI₃. Powder XRD patterns of BiI₃ typically show major peak intensities that align well with published data (JCPDS #7-269), confirming its rhombohedral crystal structure.
In the study of bismuth oxyiodides, XRD is crucial for identifying the specific crystalline phase formed. For example, XRD patterns of as-synthesized BiOI can be matched to the standard tetragonal lattice structure (JCPDS 00-010-0445), with sharp and intense peaks indicating good crystallinity. Similarly, the diffraction peaks of Bi₄O₅I₂ can be indexed to its monoclinic structure (JCPDS 71-3448). Rietveld refinement of XRD data is a powerful tool for obtaining accurate lattice parameters and confirming structural models.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy provides valuable insights into the morphology and elemental composition of this compound crystals. It allows for the observation of surface homogeneity and structural quality over a large scale. For example, SEM has been used to evaluate the surface morphology and stoichiometry of BiI₃ crystals at different stages of purification.
In the context of thin films, SEM is used to investigate morphology, such as crystal size and the presence of pinholes. Cross-sectional SEM images can reveal the thickness and structure of different layers in a device, for instance, showing a HDABiI₅-coated mesoporous TiO₂ nanoparticle layer. Top-down SEM images of BiI₃ films have revealed their hexagonal shape.
High-Resolution Transmission Electron Microscopy (HR-TEM)
High-Resolution Transmission Electron Microscopy is employed to obtain detailed information about the crystal structure at the nanoscale. HR-TEM images can resolve lattice fringes, providing direct evidence of the crystalline nature of the material. For example, in methylammonium this compound (MBI), HR-TEM images and their corresponding electron diffraction patterns have shown lattice distances corresponding to specific crystal planes, confirming the material's high crystallinity.
HR-TEM is also used to confirm the formation of heterojunctions in composite materials. In a Bi₄O₅I₂/g-C₃N₄ composite, HR-TEM analysis revealed two distinct d-spacing values corresponding to the (002) plane of g-C₃N₄ and the (41‒1) plane of Bi₄O₅I₂, confirming the formation of a heterojunction. Similarly, for Bi₅O₇I, HR-TEM images have shown lattice fringes of 0.27 nm corresponding to the (600) and (020) crystal planes.
Scanning Tunneling Microscopy (STM)
Scanning Tunneling Microscopy is a powerful surface-sensitive technique used to study the crystalline and electronic properties of this compound thin films at the atomic level. STM has been successfully used to investigate the growth of BiI₃ thin films on graphene substrates via molecular beam epitaxy. High-resolution STM images can reveal the hexagonal arrangement of atoms with a lattice constant consistent with monolayer BiI₃. nih.gov
In conjunction with Scanning Tunneling Spectroscopy (STS), STM can probe the local density of states and determine the electronic bandgap. aps.org Studies on BiI₃ films have used STS to reveal an intrinsic bandgap that can be influenced by edge effects. This combined approach of STM/STS has also been applied to silver-bismuth-iodide rudorffites to map their energy landscape, providing information on the conduction and valence band edges relative to the Fermi energy. aps.orgx-mol.com Such studies are crucial for understanding the composition-dependent electronic properties of these materials. aps.org
Advanced Electronic Structure and Optical Transition Studies
Optical Properties and Spectroscopy
Spectroscopic techniques are essential for experimentally probing the electronic transitions in materials. UV-Vis spectroscopy has been a primary tool for characterizing the optical properties of bismuth iodide.
UV-Vis spectroscopy measures the absorption of light as a function of wavelength, providing information about the band gap and other electronic transitions. For BiI3, there has been a historical debate over the band gap value, with reported values ranging from 1.6 to 2.0 eV depending on the sample and characterization technique. researchgate.net UV-Vis absorption measurements on single-crystal BiI3 have been crucial in resolving this discrepancy. The analysis of the absorption coefficient as a function of photon energy clearly indicates the indirect nature of the band structure. aip.org From these measurements, the band gap at room temperature has been determined to be 1.67 ± 0.09 eV. aip.org
Studies on BiI3 thin films prepared by vacuum thermal evaporation have also utilized UV-Vis spectroscopy. jrasb.com The band gap of these films was found to be influenced by annealing temperature, with a decrease to about 1.60 eV at an annealing temperature of 100 °C. jrasb.com For related bismuth-based perovskite derivatives like (CH3NH3)3Bi2I9 (MBI), UV-Vis spectra show a high absorption coefficient, and Tauc plots derived from these spectra reveal a band gap of 1.8 eV for evaporated films. researchgate.net In silver-bismuth iodide systems, UV-Vis measurements have shown that the band gap can be tuned by substituting bismuth with antimony, leading to a blue-shift in the absorption edge. acs.orgacs.org For instance, the band gap of AgBi2-xSbxI7 increases from 1.61 eV (x=0) to 1.74 eV (x=1.5). acs.org The optical properties of Ag-Bi-I nanoplatelets have also been investigated using UV-Vis absorption, revealing multiple absorption bands corresponding to I 5p to Bi 6p and I 5p to I 5p transitions. scl.rs
| Material | Band Gap (eV) | Reference |
|---|---|---|
| Single Crystal BiI3 | 1.67 ± 0.09 | aip.org |
| BiI3 Thin Film (annealed at 100°C) | ~1.60 | jrasb.com |
| (CH3NH3)3Bi2I9 (MBI) Film | 1.8 | researchgate.net |
| AgBi2I7 | 1.61 | acs.org |
| AgBi0.5Sb1.5I7 | 1.74 | acs.org |
| Ag-Bi-I Powder | ~1.7 | scl.rs |
| AgBi2I7 (from another study) | 1.74 | nih.gov |
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy of this compound (BiI₃) reveals intricate details about its electronic transitions and defect states. The PL spectra of BiI₃ are characterized by multiple emission features. Low-temperature PL studies of bulk BiI₃ crystals typically show a series of narrow emission lines, commonly labeled P, Q, R, S, and T, near the fundamental absorption edge. ioffe.ru The R, S, and T lines are predominantly observed in luminescence and are generally attributed to the recombination of excitons trapped at stacking faults within the crystal lattice, known as stacking fault excitons (SFE). ioffe.ru The P and Q lines are thought to originate from excitons bound to impurity centers. ioffe.ru
In addition to these sharp lines, broader emission bands can also be present. For instance, some samples exhibit wider, intensive stripes that are associated with excitons localized in mesoscopic domains. ioffe.ru Studies on BiI₃ thin films and crystals have identified a main emission peak at approximately 1.82 eV and a secondary, broader peak around 1.67 eV. wpi.edursc.org Time-resolved photoluminescence spectroscopy (TRPL) has been used to investigate the dynamics of these photoexcited states. The carrier lifetime associated with the main 1.82 eV peak has been measured to be around 270 picoseconds. wpi.edu Other reports on thin films have noted very short carrier lifetimes in the range of 190 to 240 ps, which can be a limiting factor for photovoltaic performance. iastate.edu Furthermore, some investigations have reported extremely broad photoluminescence with a full width at half maximum (FWHM) of about 0.3 eV that extends into the infrared region, suggesting the presence of a wide range of localized states. soton.ac.uk
Table 1: Photoluminescence Peaks and Lifetimes in this compound (BiI₃)
| Feature | Energy (eV) | Origin | Carrier Lifetime (ps) | Reference |
|---|---|---|---|---|
| Main Peak | 1.82 | Excitonic Transition | ~270 | wpi.edu |
| Wider Peak | 1.67 | Defect/Localized States | - | wpi.edu |
| Thin Film Peaks | 1.78 - 1.82 | Excitonic Transition | - | rsc.org |
| Stacking Fault Excitons | R, S, T lines | Excitons at Stacking Faults | - | ioffe.ru |
| Impurity-Bound Excitons | P, Q lines | Excitons at Impurities | - | ioffe.ru |
| Thin Film (General) | - | - | 190 - 240 | iastate.edu |
Scanning Tunneling Spectroscopy (STS)
Scanning Tunneling Spectroscopy (STS) provides direct insight into the local density of electronic states (LDOS) of a material's surface, enabling precise determination of band edges and the band gap. For this compound, STS studies have been crucial in resolving its intrinsic electronic properties, particularly for atomically thin layers.
Investigations using STS on BiI₃ thin films grown via van der Waals epitaxy on a graphene substrate have revealed an intrinsic band gap of 2.8 eV for a monolayer. sci-hub.searxiv.org A key finding from these studies is the weak dependence of this band gap value on the film thickness for few-layer BiI₃, which is attributed to the weak van der Waals forces between the layers. sci-hub.searxiv.org This large intrinsic band gap measured by STS is significantly different from values typically obtained through macroscopic optical measurements, a discrepancy that has been attributed to the influence of edge effects in the material. arxiv.org
By combining STS with Kelvin Probe Force Microscopy (KPFM), researchers have been able to construct a complete energy landscape for related silver-bismuth-iodide rudorffite compounds. aps.orgaps.orgx-mol.com In these studies, STS provides the positions of the conduction and valence band edges relative to the Fermi energy (E_F), while KPFM determines the surface work function and thus the position of E_F relative to the vacuum level. aps.orgaps.org This combined approach allows for a comprehensive understanding of how compositional changes can tune the electronic band structure. aps.orgx-mol.com For BiI₃ and its derivatives, STS has proven to be an indispensable tool for probing the fundamental electronic structure at the nanoscale. sci-hub.searxiv.org
Diffuse-Reflectance Infrared Spectra
The characterization of this compound and its related perovskite structures often involves a suite of spectroscopic techniques to understand their vibrational and electronic properties. Among these, diffuse reflectance spectroscopy is a valuable tool. While most optical studies on BiI₃ focus on the UV-visible range to determine the band gap and excitonic features, infrared spectroscopy provides complementary information about the material's vibrational modes.
Specifically, Fourier transform infrared (FTIR) spectroscopy has been employed in the characterization of complex hybrid perovskites incorporating this compound, such as (C₃₀H₂₂N₂)₃Bi₄I₁₈. acs.orgnih.gov In such studies, FTIR, alongside other techniques like Raman spectroscopy and diffuse reflectance UV-vis spectroscopy, helps to confirm the structure and composition of the synthesized materials. acs.orgnih.gov The infrared spectra can reveal information about the vibrational modes of the organic cations and the inorganic bismuth-iodide framework. While detailed analyses of the diffuse-reflectance infrared spectra of pure BiI₃ are not as commonly reported as its electronic spectra, the technique remains a key part of the broader characterization toolkit for this class of materials.
Exciton (B1674681) Dynamics and Charge Carrier Behavior
Exciton Binding Energies
The excitonic properties of this compound are a defining feature of its optical and electronic behavior. Due to its layered structure and dielectric properties, BiI₃ exhibits strongly bound excitons. The exciton binding energy (E_b), which is the energy required to dissociate a photo-generated electron-hole pair into free carriers, is significantly higher in BiI₃ and related compounds compared to conventional semiconductors like silicon or gallium arsenide.
Experimental and theoretical studies have reported a range of values for the exciton binding energy in bulk BiI₃. Some analyses of optical spectra suggest an E_b of approximately 100 meV. ioffe.ru Other reports, based on the features in absorption spectra, indicate a higher value of around 180 meV. researchgate.net The significant binding energy is a consequence of the strong Coulombic interaction between the electron and hole, which is less effectively screened in this material. aps.orgmax-centre.eu
In related bismuth-based perovskite materials, such as cesium this compound (Cs₃Bi₂I₉), the exciton binding energies are also large, with reported values spanning from 70 meV up to 400 meV depending on the specific crystal structure and synthesis method. rsc.org Theoretical calculations for Cs₃Bi₂I₉ have yielded values around 230 meV, which are in reasonable agreement with experimental findings of approximately 300 meV. aps.org This large exciton binding energy has a profound impact on the material's suitability for photovoltaic applications, as efficient charge separation into free carriers is a critical requirement.
Table 2: Reported Exciton Binding Energies for this compound and Related Compounds
| Compound | Exciton Binding Energy (meV) | Method | Reference |
|---|---|---|---|
| BiI₃ | ~100 | Spectral Analysis | ioffe.ru |
| BiI₃ | ~180 | Absorption Spectra | researchgate.net |
| Cs₃Bi₂I₉ | 70 - 400 | Modified Elliott Formula | rsc.org |
| Cs₃Bi₂I₉ | ~230 | Theoretical Calculation | aps.org |
| Cs₃Bi₂I₉ | ~300 | Experimental Absorption | aps.org |
Charge Carrier Diffusion Lengths
The charge carrier diffusion length, which represents the average distance a carrier can travel before recombining, is a critical parameter for the performance of optoelectronic devices. In this compound and its derivatives, this property is closely linked to the carrier lifetime and mobility.
Direct measurements of the charge carrier diffusion length in BiI₃ are not extensively reported. However, the very short carrier lifetimes observed in BiI₃ thin films, typically in the range of 190–240 picoseconds, suggest that the diffusion lengths are likely limited. iastate.edu For efficient charge collection in a solar cell, the diffusion length must be comparable to or greater than the thickness of the absorber layer.
In studies of related materials, such as silver this compound films, the diffusion length has been determined from transient absorption spectroscopy data, although specific values are not always provided. ox.ac.uk For the quaternary compound Cu₂AgBiI₆, an estimated charge-carrier diffusion length of 530 nm has been reported, a value considered suitable for effective charge extraction in thin-film devices. nih.gov The investigation of charge transport in BiI₃ is an active area of research, as improving carrier diffusion is essential for enhancing the efficiency of potential devices. soton.ac.ukdiva-portal.org
Carrier Effective Masses
The effective masses of charge carriers (electrons and holes) in this compound are highly anisotropic and play a crucial role in determining its charge transport properties. Theoretical studies based on density functional theory (DFT) have consistently shown a significant difference between the effective masses of electrons and holes.
The conduction band of BiI₃ is observed to be significantly more dispersed than the valence band. aip.orgresearchgate.net This feature indicates a smaller effective mass for electrons compared to holes. aip.org This disparity leads to higher predicted mobility for electrons. acs.org Experimental studies on BiI₃ single crystals have confirmed this, showing an electron mobility that can be up to 30 times higher than that of holes. aip.org
Specific calculated values for the carrier effective masses have been reported. One study cites the effective mass of holes (m_h) as 10.39 m₀ and the effective mass of electrons (m_e) as 1.85 m₀, where m₀ is the free electron mass. ust.hk Another experimental study found the electron effective mass to be approximately 5 times lower than that of the holes. acs.org These calculations also reveal a strong directional dependence, with charge carriers having lower effective masses, and thus higher mobility, in the in-plane direction of the layered crystal structure compared to the direction perpendicular to the layers. diva-portal.orgacs.orgfigshare.com This anisotropy is a key characteristic of the charge carrier behavior in BiI₃. ust.hk
Table 3: Carrier Effective Masses in this compound (BiI₃)
| Carrier | Effective Mass (m₀) | Method | Key Finding | Reference |
|---|---|---|---|---|
| Electron (m_e*) | 1.85 | Calculation | Electron mass is 27.7 times lower than hole mass | ust.hk |
| Hole (m_h*) | 10.39 | Calculation | - | ust.hk |
| Electron (m_e*) | - | Experimental | Electron mass is 5 times lower than hole mass | acs.org |
| Electron (m_e*) | Lower than hole | Band Structure Calculation | Pronounced conduction band dispersion | aip.orgresearchgate.net |
| Hole (m_h*) | Higher than electron | Band Structure Calculation | Flat valence band maximum | aip.orgresearchgate.net |
Directional Charge Transport
The crystal structure of this compound (BiI3) and its derivatives significantly influences their charge transport properties, often leading to directional or anisotropic behavior. In compounds like cesium and methylammonium (B1206745) bismuth iodides (Cs3Bi2I9 and MA3Bi2I9), theoretical calculations have revealed that charge carriers exhibit different effective masses along different crystallographic axes. figshare.comdiva-portal.orgacs.orgresearchgate.net Specifically, band structure calculations indicate higher effective masses for charge carriers along the c-axis, while the electron effective mass is lower in the a-b planes. figshare.comdiva-portal.orgacs.orgresearchgate.net This disparity suggests the potential for directional charge transport, where charge movement is more favorable in certain directions within the crystal lattice. figshare.comdiva-portal.orgacs.orgresearchgate.net
This anisotropic nature is also observed in related materials like bismuth oxyiodide (BiOI). researchgate.netsoton.ac.uk The layered crystal structure of BiOI, consisting of [Bi2O2]2+ slabs terminated by iodine, creates an internal static electric potential that facilitates the separation of photogenerated electron-hole pairs and results in orientation-dependent charge transport. researchgate.net The effective masses of charge carriers are lower along the [I-O-Bi-O-I] planes and higher across them, making crystal orientation a critical factor for efficient charge extraction in devices. soton.ac.ukacs.org Similarly, in the one-dimensional perovskite-like material (naphthalimide ethylammonium)2BiI5 (NBI), anisotropic photoconductivity has been observed, which is attributed to its quantum-well structure where organic layers screen the inter-inorganic well electronic coupling. acs.org
The control of crystal orientation is therefore crucial for harnessing the optimal charge transport properties of these materials. For instance, vertically oriented BiI3 crystals have been shown to leverage the high in-plane electron mobility, leading to improved device performance. spiedigitallibrary.org The lower electronic dimensionality in some of these structures can lead to more anisotropic effective masses, which can influence charge transport and defect behavior. osti.gov
Charge Carrier Dynamics
The behavior of photogenerated charge carriers—electrons and holes—in this compound and its related compounds is a critical factor determining their suitability for optoelectronic applications. Studies on various bismuth-based materials reveal a range of dynamic processes, including localization, transport, and trapping.
In many bismuth-based perovskite-inspired materials (PIMs), a significant challenge is the ultrafast localization or self-trapping of charge carriers. soton.ac.ukacs.org This phenomenon, where charge carriers become confined to a small region of the material, can fundamentally limit their long-range mobility. soton.ac.ukacs.org However, thin films of bismuth oxyiodide (BiOI) have been shown to lack this self-trapping behavior. soton.ac.ukacs.org Instead, they exhibit band-like transport, where charge carriers remain delocalized and mobile. soton.ac.ukacs.org This is a desirable characteristic for photovoltaic applications as it allows for more efficient charge extraction. soton.ac.ukacs.org
Transient absorption spectroscopy is a key technique used to probe these dynamics. In BiOI, for example, these measurements have helped to elucidate the mobility and trap-assisted recombination of charge carriers. nanoge.org Similarly, in this compound (BiI3) thin films, introducing a bismuth sulfur iodide (BiSI) layer has been found to promote more efficient charge separation by creating a favorable pathway for electrons. ucl.ac.uk
The charge carrier dynamics are also influenced by the material's dimensionality and composition. In silver-bismuth iodide rudorffites, ultrafast charge-carrier localization has been observed across various compositions, suggesting that it is an intrinsic property of these materials and not solely due to the presence of silver. ox.ac.uk In contrast, one-dimensional perovskites like (naphthalimide ethylammonium)2BiI5 have demonstrated long-lived charge carriers with lifetimes in the millisecond range, which is significantly longer than that of traditional lead-based perovskites. acs.org
The lifetime of charge carriers is a crucial parameter. For instance, time-resolved photoluminescence (TRPL) studies on cesium this compound (Cs3Bi2I9) have revealed charge carrier lifetimes on the order of nanoseconds. mdpi.com In optimized vertical BiI3 crystals, a photoexcited carrier lifetime of 0.6 ns has been recorded. spiedigitallibrary.org The introduction of dopants or interlayers can further influence these dynamics. For example, doping with sulfur to form BiSI can enhance electron transport and reduce recombination. ucl.ac.uk
Carrier Mobility (SCLC, Hall Effect)
Carrier mobility, a measure of how quickly charge carriers can move through a material under the influence of an electric field, is a key performance indicator for semiconductor materials used in electronic and optoelectronic devices. qdusa.com Two common techniques for determining carrier mobility are the space-charge-limited current (SCLC) method and Hall effect measurements.
Hall effect measurements provide valuable information about the carrier density, mobility, and carrier type (electron or hole). qdusa.com In n-type Bi2Te3-based materials, for instance, Hall effect measurements have revealed unusually high carrier mobility, reaching up to ~467 cm² V⁻¹ s⁻¹. acs.org For polycrystalline bismuth, galvanomagnetic measurements, including the Hall effect, have been used to determine carrier densities and mobilities across a range of temperatures. researchgate.net In solution-processed copper this compound (CuBiI4) films, Hall effect measurements showed an appreciable mobility of 110 cm²/Vs, which was found to be dependent on the grain size of the material. nii.ac.jp
The SCLC method is another technique used to evaluate charge carrier mobility. While specific SCLC data for pure this compound is not extensively detailed in the provided context, the principles of the measurement are well-established for characterizing charge transport in semiconductors.
Research on related bismuth-based materials provides further insight into carrier mobility. For example, in cesium-antimony-halide perovskite derivatives, Hall effect measurements indicated that structural conversion from a zero-dimensional to a layered phase led to an improvement in charge carrier transport. pecuniaresearch.com This highlights the strong link between crystal structure and carrier mobility in these materials.
The table below summarizes carrier mobility values found in this compound and related compounds from various studies.
| Material | Measurement Technique | Carrier Mobility (cm²/Vs) | Carrier Concentration (cm⁻³) | Reference |
| n-type Bi₂Te₃-based system | Hall Effect | ~467 | - | acs.org |
| Copper this compound (CuBiI₄) | Hall Effect | 110 | 6.56 x 10¹⁴ | nii.ac.jp |
Recombination of Excited Electrons and Holes
When light is absorbed by a semiconductor, it generates excited electrons and holes. diva-portal.org The process by which these charge carriers return to their ground state is known as recombination, which can occur through several pathways and significantly impacts the efficiency of optoelectronic devices. diva-portal.orgdiva-portal.org
Radiative recombination occurs when an electron and a hole recombine and release the excess energy as a photon, which is the basis for light-emitting devices. diva-portal.org However, non-radiative recombination processes, where the energy is released as heat or lattice vibrations, are often dominant and detrimental to device performance. osti.gov
One common non-radiative pathway is defect recombination, where charge carriers are trapped at defect sites within the material's band gap before recombining. diva-portal.org The presence of defects can therefore significantly shorten carrier lifetimes and reduce device efficiency.
Another mechanism is Auger recombination, a three-particle process where the energy from an electron-hole recombination is transferred to another charge carrier, exciting it to a higher energy state within its band. diva-portal.org
In this compound and its derivatives, the nature of recombination is complex and often linked to the material's electronic structure. For instance, in Cs3Bi2I9, it has been suggested that upon excitation, electrons quickly relax to the conduction band minimum, from where direct recombination is forbidden. osti.gov This favors indirect recombination, which is often weaker and can lead to longer carrier lifetimes but is also more susceptible to non-radiative pathways. osti.gov The recombination across the indirect band gap in this material has been observed to be power-dependent. osti.gov
The recombination rate can be influenced by the material's structure and composition. For example, in BiOI thin films, the absence of a significant fluence dependence in optical-pump-terahertz-probe (OPTP) decay traces suggests a negligible contribution from bimolecular (band-to-band) recombination. acs.org This indicates that trap-assisted recombination is the dominant decay channel. soton.ac.uk Similarly, in g-C3N4/BiOI composites, photoluminescence spectroscopy is used to analyze the recombination of excited electrons and holes, with lower photoluminescence intensity often indicating more efficient separation of charge carriers and reduced recombination. mdpi.com
Doping and interfacial engineering are common strategies to manage recombination. Doping CsPbBr3 with bismuth, for example, has been shown to reduce the band-edge photoluminescence by providing an alternative radiative recombination pathway, though it also introduces long-lived infrared emission. aip.org In BiI3-based solar cells, the formation of a bismuth sulfur iodide (BiSI) layer can help to quickly extract electrons, thereby reducing the chance of recombination within the BiI3 layer itself. ucl.ac.uk
Quantum Confinement Effect
The quantum confinement effect becomes significant when the size of a semiconductor material is reduced to the nanometer scale, comparable to or smaller than the natural length scale of the electron-hole pair (the exciton Bohr radius). This confinement leads to changes in the material's electronic and optical properties, such as a size-dependent bandgap and discrete energy levels.
In the context of this compound and its related compounds, the quantum confinement effect has been observed in various nanostructures, including quantum dots (QDs) and nanosheets. For example, in silver this compound (Ag2BiI5) perovskite QDs, a blue-shifted photoluminescence emission compared to thin films has been attributed to the quantum confinement effect. scite.ai This indicates that the energy levels of the charge carriers are being altered by their spatial confinement within the nanocrystal.
Similarly, ultrathin bismuth oxyiodide (BiOI) nanosheets have been shown to exhibit a slightly higher bandgap compared to their bulk counterparts, which is also a manifestation of quantum confinement. uh.edu The synthesis of BiOI quantum dots with sizes in the range of 4-10 nm has been reported, and these nanomaterials are expected to exhibit quantum effects due to their small dimensions. google.com
However, the strength of the quantum confinement effect can vary depending on the specific material and its electronic structure. In silver-bismuth iodide (Ag-Bi-I) rudorffite nanoplatelets with lateral dimensions of approximately 160 nm and thicknesses of 1-8 nm, theoretical calculations have suggested that the quantum confinement effect is very weak. a-z.luscl.rs This could be due to the specific electronic band structure of this material.
The study of quantum confinement is crucial for tuning the properties of this compound-based materials for specific applications. For instance, in gas sensing, the enhanced performance of this compound-carbon nanotube nanohybrids has been partially attributed to quantum confinement effects, along with charge transfer and improved gas adsorption. aip.org To theoretically investigate these effects, models such as cylindrical structures with vacuum regions are used to simulate the confinement and study the dependence of the bandgap on the size of the nanostructure. rsc.org
The table below provides examples of this compound-based nanostructures where the quantum confinement effect has been observed.
| Material | Nanostructure | Observed Effect | Reference |
| Silver this compound (Ag₂BiI₅) | Quantum Dots | Blue-shifted photoluminescence | scite.ai |
| Bismuth Oxyiodide (BiOI) | Ultrathin Nanosheets | Slightly higher bandgap | uh.edu |
| This compound (BiI₃) | Nanohybrids with Carbon Nanotubes | Enhanced gas sensing performance | aip.org |
| Silver-Bismuth Iodide (Ag-Bi-I) | Nanoplatelets | Weak quantum confinement | a-z.luscl.rs |
| Cesium this compound (Cs₃Bi₂I₉) | Nanocrystals in mesoporous matrices | Size-dependent bandgap | rsc.org |
Doping and Material Modification in Bismuth Iodide Research
Doping Effects on Electronic and Optical Properties
Doping introduces controlled impurities into the bismuth iodide crystal lattice, leading to significant alterations in its fundamental electronic and optical properties. These changes include modifications to the bandgap, charge carrier concentration, mobility, and light absorption characteristics.
The introduction of other halogens, such as bromine (Br) and chlorine (Cl), to partially replace iodine in this compound-based materials is an effective method for tuning their properties. In BiI₃ thin films, halogen doping has been shown to increase the material's bandgap. researchgate.netresearchgate.netiaea.org For instance, doping with chlorine to form BiI₂.₉₁Cl₀.₀₉ increases the bandgap from approximately 1.75 eV to 1.78 eV. researchgate.netresearchgate.netiaea.org More substantial changes are seen with bromine doping; BiI₂.₉₁Br₀.₀₉ exhibits a bandgap of 2.06 eV. researchgate.netresearchgate.netiaea.org
This modification of the bandgap is accompanied by changes in the material's morphology and photovoltaic performance. researchgate.netresearchgate.net As the doping ratio of Br or Cl increases, the film morphology changes significantly, which can improve the contact with charge transport layers. researchgate.netresearchgate.net This leads to enhanced photocurrents; the maximum photocurrent for halogen-doped films can be double that of lower-concentration doped films. researchgate.netresearchgate.net Specifically, maximum photocurrents of 0.047 mA cm⁻² and 0.043 mA cm⁻² have been recorded for BiI₂.₉₁Br₀.₀₉ and BiI₂.₉₁Cl₀.₀₉, respectively. researchgate.netresearchgate.netiaea.org Proper Br doping can also reduce internal defects, which suppresses non-radiative recombination and enhances light absorption. researchgate.netresearchgate.net
| Doped Material | Undoped Bandgap (eV) | Doped Bandgap (eV) | Max. Photocurrent (mA cm⁻²) | Reference |
|---|---|---|---|---|
| BiI₂.₉₁Cl₀.₀₉ | ~1.75 | 1.78 | 0.043 | researchgate.net, researchgate.net, iaea.org |
| BiI₂.₉₁Br₀.₀₉ | ~1.75 | 2.06 | 0.047 | researchgate.net, researchgate.net, iaea.org |
In the context of bismuth halide perovskites, alkali metal cations like Cesium (Cs⁺) and Potassium (K⁺) have been incorporated to improve properties. In silver this compound (Ag₃BiI₆), co-doping with Na⁺ and Cs⁺ was shown to reduce electron trapping at grain boundaries, facilitate electron transport, and increase the power conversion efficiency (PCE) by 46% compared to the undoped material. oup.com Similarly, incorporating Potassium Bromide (KBr) into Cs₃Bi₂Br₉ perovskite thin films led to an enhanced photocurrent response and a significant increase in the open-circuit voltage (Vₒ꜀) and PCE. rsc.org This improvement is attributed to the defect passivation effect of K⁺ ions and an increase in the grain size of the films. rsc.org
| Host Material | Dopant | Observed Effects | Reference |
|---|---|---|---|
| Bi₂Te₃ | CuI, CsI, KI | Increased electrical conductivity; CuI most effective in enhancing power factor. | rsc.org |
| Ag₃BiI₆ | Na⁺/Cs⁺ | Reduced electron trapping, promoted carrier transport, 46% PCE increase. | oup.com |
| Cs₃Bi₂Br₉ | KBr (K⁺) | Enhanced Vₒ꜀ and PCE, defect passivation, increased grain size. | rsc.org |
The effects of doping methylammonium (B1206745) this compound ((CH₃NH₃)₃Bi₂I₉ or MBI) with tin(II) iodide (SnI₂) and tin(IV) iodide (SnI₄) have been shown to modify the material's energy band structure. researchgate.net Research indicates that the type of tin iodide dopant determines the direction of the Fermi level shift. researchgate.net SnI₄ doping shifts the Fermi level closer to the valence band, while SnI₂ doping shifts it toward the conduction band. researchgate.net This demonstrates that the Fermi level of a halide perovskite can be effectively modified through strategic doping. researchgate.net In related studies on tin-based perovskites, SnI₂ is often used as a precursor or additive to improve device stability and performance. sigmaaldrich.com Furthermore, adding SnI₄ to (PEA)₂SnI₄ perovskite films has been shown to increase electrical conductivity by several orders of magnitude, providing direct evidence of its doping effect. researchgate.net
Incorporating bismuth into lead-based halide perovskites like methylammonium lead iodide (MAPbI₃) is explored as a strategy to reduce lead toxicity and improve stability. d-nb.infonanoge.org The substitution of lead (Pb²⁺) with bismuth (Bi³⁺) can induce significant changes in the perovskite's structural, optical, and electronic properties. d-nb.infonanoge.org Computational simulations suggest that Bi³⁺ acts as a deep electron trap within the MAPbI₃ lattice. researchgate.netsci-hub.se This introduction of defect states is thought to be the primary cause of the observed red-shift in the absorption onset, while the fundamental bandgap of the perovskite remains largely unchanged. researchgate.netsci-hub.se
However, the impact of bismuth doping on optoelectronic properties is complex. Some studies report that bismuth doping can lead to an increase in within-gap trap states, which can negatively affect charge carrier mobility and increase non-radiative recombination. ox.ac.uk Conversely, other research indicates that a small amount of bismuth doping (e.g., 2%) can improve the crystallinity of MAPbI₃ layers, increase grain size, remove pinholes, and enhance optical absorption. d-nb.info
| Host Material | Dopant | Key Findings on Electronic/Optical Properties | Reference |
|---|---|---|---|
| MAPbI₃ | Bismuth | Induces deep electron trap states; absorption red-shift due to defect states. | researchgate.net, sci-hub.se |
| MAPbBr₃ | Bismuth | No effect on bandgap; enhances electron-trapping defects, decreases mobility. | ox.ac.uk |
| MAPbI₃ | 2% Bismuth | Increases crystallite size and optical absorption. | d-nb.info |
| MAPbI₃ | 1% Bismuth | Increases grain size from 44.5 nm to 47.8 nm. | mdpi.com |
Sulfur can be incorporated into this compound to form materials like bismuth sulfur iodide (BiSI), which has potential for photovoltaic applications. ucl.ac.uk Sulfur doping in methylammonium this compound perovskites has been shown to significantly lower the material's bandgap. researchgate.net In one study, the bandgap was reduced from 2.1 eV to as low as 1.45 eV, a value even lower than that of MAPbI₃. researchgate.net This bandgap reduction is accompanied by a visible color change in the material from orange to black. researchgate.net
Hall-effect measurements on sulfur-doped MA₃Bi₂I₉ revealed that the material behaves as a p-type semiconductor with a higher carrier concentration and mobility compared to the undoped version. researchgate.net The formation of a BiSI layer at the interface between the primary this compound absorber and the electron transport layer (ETL) has been found to facilitate more efficient charge separation and extraction in solar cell devices. ucl.ac.uk Theoretical calculations suggest that the interaction between bismuth and sulfur shifts the conduction band to lower energies, which can aid in electron transfer. acs.org
Impact on Performance and Stability
The primary motivation for doping this compound and its derivatives is to improve device performance and long-term stability. Bismuth doping in MAPbI₃ has been demonstrated to significantly enhance the material's stability against degradation. d-nb.infonanoge.org In one study, undoped MAPbI₃ layers showed high degradation after four weeks, while samples doped with 2% bismuth remained stable. d-nb.info Similarly, electrodeposited Bi-doped perovskite cells remained functional after 1000 hours at 90% relative humidity, a significant improvement over their undoped counterparts. nanoge.org
Halogen doping has also been shown to improve device performance. The optimal power conversion efficiency of a Br-doped bismuth halide perovskite solar cell was reported to be 0.136%, an improvement over the 0.087% for the pristine device. researchgate.netresearchgate.net Doping with metal iodides, such as the Na⁺/Cs⁺ co-doping in silver this compound, yielded a device with a PCE of 2.50%, a 46% increase over the undoped device's 1.71% PCE. oup.com These doped devices also exhibited excellent long-term stability, retaining their performance for over six months in ambient conditions. oup.com
Sulfur doping to create a BiI₃/BiSI structure, combined with an optimized ETL, resulted in a device with a power conversion efficiency of 1.21%. ucl.ac.uk This demonstrates that while pristine this compound devices have low efficiencies, interfacial modification through doping is a viable path to performance enhancement. ucl.ac.uk
Surface Modification and Passivation
The surfaces and grain boundaries of polycrystalline thin films are often rich in defects that can trap charge carriers and facilitate non-radiative recombination, thereby degrading device performance. Surface modification and passivation techniques aim to "heal" these defects.
This involves treating the surface of the this compound-based material with another chemical species that can either chemically bond to the undercoordinated atoms at the defect sites or form a protective layer. For example, using 4-tert-butyl-benzylammonium iodide (tBBAI) as a surface passivant for perovskite films has been shown to increase the extraction of charge carriers and decrease non-radiative recombination. mdpi.com
In bismuth-based perovskite variant quantum dots, surface passivation with chlorine anions has been shown to effectively suppress surface defects and enhance the photoluminescence quantum yield. researchgate.net Similarly, treating the surface of a 3D perovskite with a solution containing 2-(thiophene-2yl-)pyridine-1-ium iodide (ThPyI) can create a stable 1D perovskite phase on the surface that passivates defects. uni-muenchen.de The passivation of iodine vacancies is a common goal, and molecules like phenylethylammonium iodide (PEAI) have been used to achieve this, leading to reduced non-radiative recombination and longer charge carrier lifetimes. mdpi.com
Functional Applications and Advanced Research Directions
Photovoltaic and Solar Energy Applications
Bismuth iodide (BiI₃) has emerged as a significant compound in the field of photovoltaics, primarily as a less toxic and more stable alternative to lead-based materials in perovskite solar cells.
Bismuth-based perovskites are being explored as potential replacements for lead-based perovskites in photovoltaic applications due to their lower toxicity and greater stability in air. rsc.org Compounds like Cesium this compound (Cs₃Bi₂I₉) and Methylammonium (B1206745) this compound ((CH₃NH₃)₃Bi₂I₉, or MBI) are notable examples of this new class of perovskite materials. aip.org These materials are considered promising for use in solar cells, including as the top cell material in tandem solar cells, owing to their relatively high band gap. aip.org
Research has shown that MBI thin films exhibit excellent stability in air at a humidity of 50% for over 40 days, with the solar cell efficiency remaining stable for 21 days. rsc.org However, the power conversion efficiency (PCE) of bismuth-based PSCs has been a challenge. rsc.org For instance, lead-free PSCs using a zero-dimensional MBI structure initially showed a negligible efficiency of 0.07% due to a wide band gap of 2.9 eV. rsc.org
This compound is a key component in the formation of bismuth halide absorbers for solar cells. These materials are attractive due to their suitable band gaps for solar absorption, high absorption coefficients, and excellent stability under ambient conditions. rsc.org Silver this compound (Ag-Bi-I) absorbers, for example, have an appropriate band gap of between 1.8 and 1.9 eV. rsc.org
The development of various bismuth halide compositions is a key area of research. For instance, CsBi₃I₁₀ has a band gap of 1.77 eV, which allows for a red-shifted absorption spectrum compared to Cs₃Bi₂I₉. rsc.org This extended visible-light absorption has led to a PCE approximately 20 times greater than that of devices using Cs₃Bi₂I₉. rsc.org The goal is to develop bismuth-based perovskites that retain the favorable properties of lead halide perovskites without the associated toxicity. rsc.org
Table 1: Comparison of Band Gaps in Bismuth Halide Perovskites
| Compound | Direct Band Gap (eV) | Indirect Band Gap (eV) |
| Cs₃Bi₂I₉ | 2.2 | 2.0 |
| (CH₃NH₃)₃Bi₂I₉ | 2.4 | 2.1 |
| CsBi₃I₁₀ | - | 1.77 |
This table is interactive. You can sort and filter the data.
The architecture of solar cells utilizing this compound-based absorbers is a critical factor in their performance. A common device structure involves a transparent conductive oxide (like FTO), an electron transport layer (ETL) such as mesoporous titanium dioxide (m-TiO₂), the this compound-based absorber layer, a hole transport layer (HTL), and a metal electrode (e.g., gold). diva-portal.org
Optimization of each layer is crucial for maximizing efficiency. Simulations have been used to determine the optimal thickness of each critical layer in a Bi-based perovskite solar cell. researchgate.net For instance, in a simulated device, an active layer thickness of 500 nm with a tin oxide (SnO₂) ETL resulted in the most efficient PSC. researchgate.net Research has also explored novel device architectures, such as using cerium oxide (CeOₓ) as the ETL and various copper-based materials as HTLs to improve performance. researchgate.net The optimization of layer thicknesses is also critical in tandem solar cell configurations to ensure current matching between the top and bottom cells. researchgate.net
Several strategies are being pursued to enhance the power conversion efficiency of this compound-based solar cells. These include:
Band Gap Tuning: As previously mentioned, modifying the composition of the bismuth halide absorber, such as in CsBi₃I₁₀, can lower the band gap and extend the light absorption range, leading to higher photocurrents. rsc.org
Morphology Control: The quality of the MBI film is a predominant factor in photovoltaic performance. mdpi.com Anti-solvent-assisted crystallization is a common technique to control the nucleation and growth of MBI crystals, thereby improving film morphology and crystallinity. mdpi.com
Additive Engineering: The use of additives can enhance film quality. For example, introducing HCl acid as an additive has been shown to improve the film quality of carbon-based AgBiI₄ solar cells, resulting in a PCE of 1.04%.
Cation and Anion Exchange: Partial replacement of elements within the absorber material can improve performance. For instance, partially replacing iodide with bromide in the AgBi₂I₇ system improved film quality and decreased recombination, leading to better photovoltaic performance. rsc.org Similarly, substituting some of the bismuth (Bi³⁺) with copper (Cu²⁺) or antimony (Sb³⁺) has been investigated to reduce trap-assisted recombination. rsc.org
Solvent Engineering and Fabrication Techniques: Different fabrication methods, including solvent engineering, solvent annealing, thermal engineering, and vapor-phase fabrication, are being explored to optimize the absorber layer and improve device performance. researchgate.net A dynamic hot casting technique has been shown to produce pinhole-free and homogeneous silver this compound-based perovskite films with enhanced carrier lifetimes. researchgate.net
Table 2: Efficiency Enhancement Strategies and Their Impact
| Strategy | Example | Result |
| Band Gap Tuning | Using CsBi₃I₁₀ instead of Cs₃Bi₂I₉ | PCE increased by approximately 20 times rsc.org |
| Morphology Control | Anti-solvent engineering of MBI films | Improved film quality and photovoltaic performance mdpi.com |
| Additive Engineering | HCl acid in AgBiI₄ solar cells | PCE of 1.04% achieved |
| Cation/Anion Exchange | Partial replacement of I with Br in AgBi₂I₇ | Decreased recombination, improved performance rsc.org |
| Interface Engineering | CNT-doped P3HT as HTL | Improved interface contact and conductivity semnan.ac.ir |
| Fabrication Technique | Dynamic hot casting of Ag-Bi-I films | Enhanced carrier lifetime and performance researchgate.net |
This table is interactive. You can sort and filter the data.
Thermoelectric Materials Research
Bismuth-containing compounds are widely explored for their potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy.
While direct studies on the thermoelectric properties of pure this compound (BiI₃) are limited, research on related bismuth compounds, particularly bismuth oxyiodide (BiOI), provides insights into the potential for low thermal conductivity. The layered crystal structure of these materials can contribute to suppressed lattice vibrations, leading to low thermal conductivity. aip.org
For bulk BiOI, the calculated in-plane (κl,∥) and out-of-plane (κl,⊥) lattice thermal conductivities at room temperature are 4.11 W/mK and 0.48 W/mK, respectively. aip.org At 900 K, the in-plane lattice thermal conductivity is 1.35 W/mK. aip.org These low values are attributed to the strong mixing of acoustic and optical phonons and the vibrations of the heavy bismuth and iodine atoms. aip.org The weak van der Waals bonding between layers also contributes to the suppressed out-of-plane lattice vibrations. aip.org
The figure of merit (ZT), which evaluates the efficiency of a thermoelectric material, is influenced by the Seebeck coefficient, electrical conductivity, and thermal conductivity. aip.org For bulk BiOI, a peak ZT of 1.51 is predicted at a carrier concentration of 8.44 × 10²⁰ cm⁻³ at 900 K. aip.org The sizable bandgap of BiOI (2.04 eV) makes it a potential candidate for high-temperature thermoelectric applications as it can mitigate the bipolar effect that limits the efficiency of materials like Bi₂Te₃ at high temperatures. aip.org
Table 3: Thermal Conductivity of Bulk Bismuth Oxyiodide (BiOI)
| Temperature (K) | In-plane Lattice Thermal Conductivity (κl,∥) (W/mK) | Out-of-plane Lattice Thermal Conductivity (κl,⊥) (W/mK) |
| 300 | 4.11 aip.org | 0.48 aip.org |
| 900 | 1.35 aip.org | - |
This table is interactive. You can sort and filter the data.
Seebeck Coefficient Analysis
The Seebeck coefficient is a critical parameter in determining the thermoelectric performance of a material, quantifying the magnitude of an induced thermoelectric voltage in response to a temperature difference. wikipedia.org For this compound and its related compounds, the Seebeck coefficient is a subject of significant research interest.
Bismuth itself exhibits a large and negative Seebeck coefficient, which remains relatively stable between 100 K and 300 K. aps.org At room temperature, its Seebeck coefficient along the trigonal axis is approximately -100 μV/K. aps.org This characteristic is attributed to the interplay between the mobilities of electrons and holes and the temperature-dependent evolution of their equal densities. aps.org
The measurement of the Seebeck coefficient is a crucial experimental step. It is typically determined by measuring the voltage generated across a material when a small temperature gradient is applied. wikipedia.orgmdpi.com The SI unit for the Seebeck coefficient is volts per kelvin (V/K), though it is more commonly expressed in microvolts per kelvin (μV/K). wikipedia.org
Figure of Merit (ZT) Optimization
The efficiency of a thermoelectric material is encapsulated by the dimensionless figure of merit, ZT, which is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. mdpi.comresearchgate.netlinseis.com Optimizing ZT is the primary goal in the development of high-performance thermoelectric materials. mdpi.com
For bismuth compounds, strategies to enhance the ZT value are actively being explored. For instance, in Sb₂Te₃(GeTe)₁₇, doping with BiI₃ has been shown to introduce double-vacancy defects, leading to a maximum ZT of 2.2 at 723 K. frontiersin.org This highlights the potential of using this compound as a dopant to improve the thermoelectric performance of other materials.
It is important to note that maximizing the peak ZT value is not always the most effective strategy for practical applications. mdpi.com The average ZT over the operating temperature range is a more relevant predictor of device performance. mdpi.com Therefore, optimizing the temperature at which the peak ZT occurs is as crucial as the peak value itself. mdpi.com
While bismuth-based perovskite derivatives have shown a large thermal voltage, their electrical conductivity needs significant improvement to achieve a high ZT value. acs.org It is estimated that the electrical conductivity of methylammonium this compound (MABiI) would need to be increased by nine orders of magnitude to reach a ZT of approximately 1 at room temperature, assuming a thermal voltage of 40 mV K⁻¹ and a thermal conductivity of 0.20 W m⁻¹ K⁻¹. acs.org
Thermal Voltage Response
Recent studies on bismuth-based perovskite derivatives have demonstrated a significant thermal voltage response. Specifically, a thermal voltage exceeding 40 mV/K has been measured near 300 K in both doped and undoped materials. acs.org For instance, methylammonium this compound (MABiI) exhibited a corrected thermal voltage of approximately 45.8 mV/K, while sulfur-doped MABiI showed a thermal voltage of 41.3 mV/K. acs.org
The thermal stability of this compound is also a relevant factor. Thermal analysis has shown that BiI₃ crystals are structurally stable up to 39.246 °C, above which they begin to decompose. primescholars.com
Photocatalysis and Environmental Remediation
This compound and its derivatives, particularly bismuth oxyiodide (BiOI), have emerged as promising photocatalysts for environmental remediation due to their unique layered structures, good chemical stability, and excellent photocatalytic activity under visible light. rsc.orgresearchgate.net These materials can effectively degrade various organic pollutants and reduce carbon dioxide.
Photocatalytic Reduction of CO₂
Bismuth-based photocatalysts are being extensively investigated for the photocatalytic reduction of CO₂ into valuable fuels. nih.gov The layered structure of bismuth oxyhalides (BiOX, where X = Cl, Br, I) creates an internal electric field that promotes the separation of photoexcited electron-hole pairs, thereby enhancing photocatalytic activity. nih.gov
For instance, a g-C₃N₄/Bi₄O₅I₂ heterojunction photocatalyst has demonstrated the ability to convert CO₂ to CO with a yield of 45.6 μmol h⁻¹ g⁻¹ under visible light irradiation. nih.gov This enhanced performance is attributed to a direct Z-scheme mechanism that facilitates charge separation. nih.gov Similarly, a composite of bismuth oxychloride/bismuth oxyiodide with graphitic carbon nitride (BiOCl/BiOI/g-C₃N₄) showed a significant increase in the conversion of CO₂ to CH₄, with an efficiency of 39.43 μmol g⁻¹, which is approximately 9.64 times higher than that of BiOCl/BiOI alone. researchgate.netmdpi.com
Degradation of Organic Pollutants (e.g., Dyes, Antibiotics)
Bismuth oxyiodide (BiOI) has proven to be an effective photocatalyst for the degradation of various organic pollutants, including dyes and antibiotics, in wastewater. rsc.orgresearchgate.netnih.gov Its performance stems from the synergistic effect of adsorption and photocatalysis. nih.gov
Under visible light, BiOI has been shown to achieve 95% removal of norfloxacin (an antibiotic) and complete removal of Rhodamine B dye within 80 minutes under natural sunlight. nih.gov The photocatalytic degradation process generally follows first-order reaction kinetics. nih.gov The efficiency of BiOI in degrading organic pollutants is influenced by factors such as synthesis temperature, with BiOI synthesized at 160 °C showing an 85% removal efficiency of methyl orange within 120 minutes. researchgate.net The formation of heterostructures, such as BiOI/Bi₄O₅I₂, can further enhance the photocatalytic activity for the degradation of pollutants like nitazoxanide. rsc.org
| Pollutant | Catalyst | Light Source | Degradation Efficiency | Time | Reference |
| Norfloxacin | BiOI | Visible Light | 95% | Not Specified | nih.gov |
| Rhodamine B | BiOI | Natural Sunlight | 100% | 80 min | nih.gov |
| Methyl Orange | BiOI | Visible Light | 85% | 120 min | researchgate.net |
| Nitazoxanide | BiOI/Bi₄O₅I₂ | Not Specified | High | Not Specified | rsc.org |
Reactive Oxygen Species (ROS) Mechanisms
The photocatalytic degradation of organic pollutants by bismuth-based materials is driven by the generation of reactive oxygen species (ROS). mdpi.com When the photocatalyst is irradiated with light of sufficient energy, electron-hole pairs are generated. mdpi.com These charge carriers then react with adsorbed water and oxygen to produce highly reactive species such as superoxide radicals (•O₂⁻), hydroxyl radicals (•OH), and holes (h⁺). researchgate.netrsc.orgmdpi.com
In the case of BiOI, trapping experiments have confirmed that both photo-generated holes and electrons play crucial roles in the degradation process. nih.gov Specifically, quenching experiments have indicated that superoxide radicals (O₂•⁻) are the primary reactive species, with a minor contribution from holes (hVB⁺) and adsorbed hydroxyl radicals (•OHads). researchgate.net The involvement of photoexcited holes and hydroxyl radicals has also been identified as the major reactive species in the photodegradation of nitazoxanide using BiOI/Bi₄O₅I₂. rsc.org
Radiation Detection and Imaging
This compound (BiI₃) is a highly attractive material for room-temperature radiation detection due to its wide bandgap, high density (approximately 5.79 g/cm³), and high atomic number (Z), which give it a significant photon-stopping power.
This compound is a promising semiconductor for direct conversion X-ray sensors. oizom.com It possesses a high attenuation coefficient of 4.70 cm²/g at 70 keV, making it efficient at absorbing X-ray photons. oizom.com Thick films of BiI₃ have been fabricated into direct conversion X-ray sensors for low-dose (mGy) detection, which is a critical requirement for medical and industrial applications to minimize radiation risks. oizom.com In a study, the sensitivity of a BiI₃ thick film sensor was evaluated at various doses, demonstrating its potential for real-time applications. oizom.com
In a related compound, bismuth oxyiodide (BiOI), researchers have developed high-quality single crystals for use in X-ray detectors. These detectors have shown the capability of sensing X-ray dose rates more than 250 times lower than some of the best commercially available detectors. This advancement could make medical imaging significantly safer and enable new non-invasive diagnostic methods. The strong X-ray absorption in BiOI is attributed to the presence of the two heavy elements, bismuth and iodine.
| X-ray Dose (mGy) | Measured Sensitivity (nC/mGy·cm³) |
|---|---|
| 1.28 | 0.030 |
| 2.56 | 0.037 |
| 5.05 | 0.045 |
| 7.97 | 0.053 |
The properties that make BiI₃ suitable for X-ray detection—namely its high density and high average atomic number (Z ≈ 60.5)—also make it a strong candidate for high-resolution, room-temperature gamma-ray sensors. Research has demonstrated that by utilizing growth techniques tailored to reduce crystalline defects, the spectral performance of BiI₃ as a gamma-ray detector can be significantly realized. High-quality antimony-doped BiI₃ bulk crystals have successfully obtained gamma-ray spectra from source emissions greater than 100 keV. Notably, these advanced detectors have achieved a spectral resolution of 2.2% at 662 keV, a significant accomplishment for this material.
Other bismuth compounds, such as bismuth germanate (Bi₄Ge₃O₁₂ or BGO), are also widely used as scintillation materials in gamma-ray detection. BGO is valued for its high density and high atomic number of bismuth (Z=83), making it a very efficient gamma-ray absorber with a high peak-to-total ratio. It is frequently used in applications requiring high detection efficiency, such as Positron Emission Tomography (PET) scanners and Compton suppression spectrometers.
Layered two-dimensional (2D) this compound is an emerging material for optical sensors and photodetectors operating in the visible light spectrum. Thin films of BiI₃ strongly absorb light in the visible region, exhibiting a high absorption coefficient on the order of 10⁴ cm⁻¹. A photodetector fabricated from a BiI₃ thin film demonstrated the capability of self-biased operation (0 V), with rapid rise and decay times of 0.4 s and 0.5 s, respectively.
Furthermore, lead-free perovskite alternatives incorporating this compound, such as silver this compound (SBI), have been synthesized for visible light photodetection. Nanocomposite thin films of Ag₂BiI₅ have shown promising performance as photodetectors, exhibiting high responsivity and detectivity under 454 nm light illumination.
| Material | Parameter | Value | Bias | Reference |
|---|---|---|---|---|
| BiI₃ Thin Film | Responsivity | ~100 μA/W | 0 V | researchgate.net |
| Detectivity | ~3.69 × 10⁶ Jones | 0 V | ||
| Rise Time | 0.4 s | 0 V | ||
| Fall Time | 0.5 s | 0 V | ||
| Ag₂BiI₅ Film | Responsivity | 1.25 × 10⁵ A/W | 1 V | researchgate.net |
| Detectivity | 3.8 × 10⁷ Jones | 1 V | ||
| Rise Time | 1.99 s | 1 V | ||
| Fall Time | 2.04 s | 1 V |
Sensing Applications
This compound nanostructures have demonstrated significant potential for room-temperature gas sensing, particularly for the detection of nitrogen dioxide (NO₂), a toxic and hazardous gas. researchgate.netazonano.com Researchers have reported the fabrication of BiI₃ nanoplates that exhibit a distinct sensing response to NO₂ when illuminated with violet light. researchgate.net This photo-induced sensing mechanism allows the sensor to operate effectively at room temperature, which is a significant advantage over traditional sensors that require high temperatures and consequently higher power consumption. researchgate.net
A sensor based on BiI₃ nanoplates showed a response of approximately 11.2% to 20 ppm of NO₂, with a rapid response time of 18 seconds and a recovery time of 36 seconds. researchgate.net The limit of detection for NO₂ with this sensor was found to be as low as 25 parts per billion (ppb), highlighting its sensitivity. researchgate.net The development of such sensors is crucial for monitoring air quality and detecting hazardous gases in various environments, from industrial settings to urban air monitoring. researchgate.netalphasense.com
Iodide Ion Detection in Aqueous Solution
The detection of iodide ions in aqueous solutions can be achieved through precipitation reactions with bismuth(III) ions. Bismuth(III) iodide (BiI₃) is a compound that is notably insoluble in water. wikipedia.org This characteristic forms the basis of a qualitative analysis method for detecting the presence of either bismuth(III) ions or iodide ions.
When a solution containing a source of bismuth(III) ions is introduced to an aqueous sample containing iodide ions, the formation of a distinct, colored precipitate indicates the presence of iodide. The reaction results in the formation of bismuth(III) iodide, which typically appears as a black or dark precipitate, thereby providing a visual confirmation of the iodide ions in the solution. wikipedia.org This precipitation reaction is a fundamental principle in qualitative inorganic analysis.
Table 1: Qualitative Detection of Iodide Ions using Bismuth(III) Ions
| Analyte | Reagent | Observation | Chemical Basis |
| Iodide Ions (I⁻) | Soluble Bismuth(III) Salt (e.g., Bismuth Nitrate) | Formation of a black precipitate | Precipitation of insoluble Bismuth(III) Iodide (BiI₃) wikipedia.org |
Radioactive Iodine Capture and Storage
Bismuth-based materials are extensively researched and considered highly promising for the capture and long-term storage of radioactive iodine, a significant byproduct of nuclear fission. nih.govbit.edu.cn The effective management of radioiodine, particularly Iodine-129 with its long half-life, is crucial for environmental safety. Bismuth's low toxicity and cost-effectiveness present advantages over traditional adsorbents like silver-based materials. nih.gov
The capture mechanism primarily involves chemisorption, where the bismuth-based material reacts directly with iodine to form highly stable and insoluble bismuth-iodine compounds. nih.govohiolink.edu Various forms of bismuth compounds have been developed as adsorbents, including:
Bismuth Oxides (e.g., δ-Bi₂O₃): These materials exhibit high uptake capacities for iodide from aqueous solutions. The reaction leads to the formation of insoluble bismuth oxyiodides, such as Bi₄I₂O₅. acs.org Microrosette-like δ-Bi₂O₃ structures have demonstrated excellent selectivity for iodide ions even in the presence of competing anions like Cl⁻ and CO₃²⁻, and they are effective over a wide pH range. acs.org
Mixed-Layered Bismuth Oxyiodides: Research has focused on synthesizing mixed-phase materials, such as combinations of BiOI and Bi₅O₇I. labpartnering.org These materials provide a one-step process for both the sequestration and stable storage of iodine. labpartnering.orgfrontiersin.org The compound Bi₅O₇I is noted to be significantly more stable against hydrolysis than BiOI, making it a robust candidate for a final waste form suitable for geological repository conditions. labpartnering.orglabpartnering.org
Bismuth-Based Composites and MOFs: To enhance performance, bismuth compounds are often integrated into carrier materials like carbon nanofibers or metal-organic frameworks (MOFs). nih.govbohrium.com A bismuth-based porous carbon material (Bi@MVF) has shown a capture capacity of up to 1560 mg/g at 120°C. nih.gov Similarly, a bismuth metal-organic framework, Bi-2mna, has been proposed as both an effective adsorbent and a precursor to a stable waste form, exhibiting low leaching rates after conversion. bohrium.com
The end goal of this application is not just to capture the radioactive iodine but to immobilize it into a chemically durable waste form. nih.gov The iodine-loaded bismuth materials are designed to be stable for long-term disposal in geological repositories, preventing the release of radioactivity into the environment. labpartnering.org The thermal and chemical stability of the resulting bismuth oxyiodide compounds is a key aspect of this technology. nih.gov
Table 2: Performance of Various Bismuth-Based Materials in Iodine Capture
| Adsorbent Material | Iodine Form Captured | Capture Capacity | Conditions | Resulting Compound |
| Microrosette-like δ-Bi₂O₃ (MR-δ-Bi₂O₃) | Aqueous Iodide (I⁻) | 1.44 mmol/g acs.org | pH range 4-11 acs.org | Bi₄I₂O₅ acs.org |
| Bismuth-decorated carbon nanofiber (Bi@ESCNF) | Gaseous Iodine | 559 mg/g nih.gov | 200°C nih.gov | BiI₃ nih.gov |
| Bismuth-based porous carbon (Bi@MVF) | Gaseous Iodine | 1560 mg/g nih.gov | 120°C for 4h nih.gov | Not Specified |
| Mesoporous δ-Bi₂O₃ | Aqueous Iodide (I⁻) | 2.87 mmol/g researchgate.net | Ambient researchgate.net | Not Specified |
| FL-δ-Bi₂O₃ aerogel | Aqueous Iodide (I⁻) | 2.04 mmol/g researchgate.net | pH range 4-10 researchgate.net | Bi₄I₂O₅ researchgate.net |
| Bi-2mna (MOF) | Gaseous Iodine | Not Specified | Not Specified | Low leaching waste form bohrium.com |
| BiMgO-2MBD (X = 0.42) | Gaseous Iodine | 5147.08 mg/g nih.gov | 150°C for 5h nih.gov | Immobilized in Etid-Bi₂O₃ matrix nih.gov |
Theoretical Modeling and Simulation in Bismuth Iodide Research
Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method within first-principles calculations. It is particularly effective for investigating the electronic structure (or ground state) of many-body systems.
DFT computations have been extensively used to explore the properties of single-layer bismuth iodide (BiI3) nanosheets. researchgate.netnih.gov These studies have confirmed the dynamic stability of monolayer BiI3 through phonon spectrum calculations and have shown that its cleavage energy is comparable to that of graphite, suggesting the feasibility of mechanical exfoliation. researchgate.netnih.gov DFT calculations revealed that monolayer BiI3 is a brittle material with an indirect band gap of 1.57 eV when considering spin-orbit coupling (SOC), making it a candidate for solar cell applications. researchgate.netnih.gov The band gap can also be tuned by applying biaxial strain. researchgate.netnih.gov
Furthermore, DFT has been employed to study complex bismuth iodides such as A3Bi2I9 (where A can be K, Rb, or Cs). escholarship.org These calculations have helped to understand the band dispersion, bonding character, and dielectric response properties, which are crucial for charge carrier transport in photovoltaic applications. escholarship.org The calculated band structures and positions show good agreement with experimental data, aiding in the rational design of electronic and optoelectronic devices. escholarship.org
Interactive Data Table: DFT Calculated Properties of this compound and Related Compounds
| Compound | Property | Calculated Value | Reference |
| Monolayer BiI3 | Band Gap (with SOC) | 1.57 eV (indirect) | researchgate.netnih.gov |
| Monolayer BiI3 | Breaking Strain | 13% | researchgate.netnih.gov |
| Bulk BiI3 | Young's Modulus | 38.3 GPa | researchgate.net |
| Bulk BiI3 | Bulk Modulus | 25.6 GPa | researchgate.net |
| Bulk BiI3 | Shear Modulus | 15.3 GPa | researchgate.net |
| Cs3Bi2I9 | Band Gap (Direct) | 2.17 eV | diva-portal.org |
| Cs3Bi2I9 | Band Gap (Indirect) | 2.0 eV | diva-portal.org |
| MA3Bi2I9 | Band Gap (Direct) | 2.17 eV | diva-portal.org |
| MA3Bi2I9 | Band Gap (Indirect) | 1.97 eV | diva-portal.org |
| CsBi3I10 | Band Gap | 1.80 eV | researchgate.net |
Ab Initio Molecular Dynamics Simulation
Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations, allowing for the study of the dynamic behavior of atoms in a material at finite temperatures.
In the study of bismuth oxyiodide (BiOI), AIMD simulations were performed at an elevated temperature of 900 K for 8 picoseconds to complement phonon frequency calculations. aip.orgaip.orgresearchgate.net These simulations confirmed the dynamic and structural stability of monolayer BiOI at high temperatures, which is a critical factor for its potential use in high-temperature thermoelectric applications. aip.orgaip.orgresearchgate.net The insights gained from AIMD on related perovskites and oxyhalides provide a framework for understanding the dynamic stability and environmental interactions of this compound-based materials.
Boltzmann Transport Theory
Boltzmann Transport Theory (BTT) is a theoretical framework used to model and understand charge and heat transport phenomena in materials. It is often combined with first-principles calculations to predict thermoelectric properties.
The combination of first-principles calculations and semiclassical Boltzmann transport theory has been effectively used to investigate the thermoelectric properties of bismuth-containing compounds. For bismuth oxyiodide (BiOI), these calculations have demonstrated its potential as a high-temperature p-type thermoelectric material. aip.orgaip.org The studies predicted remarkably high Seebeck coefficients and a high figure of merit (ZT) for both bulk and monolayer BiOI at 900 K. aip.orgaip.org
Similarly, BTT has been applied to study Se-doped Bi2Te3, a material related to bismuth telluride, which shares structural and elemental similarities with this compound compounds. researchgate.net These calculations help in understanding how doping affects the electronic structure and transport properties, such as thermopower and the power factor. researchgate.net The anisotropic nature of thermoelectric transport, with different properties in the in-plane and cross-plane directions, has also been elucidated through BTT. researchgate.net
Interactive Data Table: Predicted Thermoelectric Properties from Boltzmann Transport Theory
| Material | Temperature (K) | Property | Predicted Value | Carrier Concentration | Reference |
| Bulk BiOI | 900 | Seebeck Coefficient | 227 µV/K | 9.00 x 10²⁰ cm⁻³ (p-type) | aip.orgaip.org |
| Monolayer BiOI | 900 | Seebeck Coefficient | 200 µV/K | 8.14 x 10¹³ cm⁻² (p-type) | aip.orgaip.org |
| Bulk BiOI | 900 | Figure of Merit (ZT) | 1.51 | 8.44 x 10²⁰ cm⁻³ (p-type) | aip.orgaip.org |
| Monolayer BiOI | 900 | Figure of Merit (ZT) | 1.61 | 4.27 x 10¹³ cm⁻² (p-type) | aip.orgaip.org |
| Bulk BiOI | 900 | Lattice Thermal Conductivity | 1.35 W/mK | N/A | aip.orgaip.org |
| Monolayer BiOI | 900 | Lattice Thermal Conductivity | 1.44 W/mK | N/A | aip.orgaip.org |
| n-type Se-doped Bi2Te3 | N/A | Optimal Thermopower | 207 µV/K | 10¹⁹ cm⁻³ | researchgate.net |
| p-type Se-doped Bi2Te3 | N/A | Optimal Thermopower | 220 µV/K | 10¹⁹ cm⁻³ | researchgate.net |
Computational Exploration of Mechanical Properties
The computational exploration of mechanical properties provides crucial information about the stability, durability, and processability of materials. These studies often utilize DFT to calculate parameters such as elastic moduli and stress-strain relationships.
For monolayer this compound (BiI3), DFT-based computations have been used to investigate its mechanical properties. researchgate.netnih.gov The calculated stress-strain curve indicates that the BiI3 nanosheet is a brittle material with a breaking strain of 13%. researchgate.netnih.gov Such findings are vital for assessing the viability of using BiI3 in flexible electronic and optoelectronic devices.
In a broader context, first-principles calculations have been used to determine the elastic properties of bulk BiI3 in its rhombohedral R-3 structure. researchgate.net These calculations yielded values for the bulk modulus, shear modulus, and Young's modulus, which are fundamental parameters describing a material's response to mechanical stress. researchgate.net The study also confirmed that the R-3 structure meets the criteria for mechanical stability at zero pressure. researchgate.net
Future Research Directions and Emerging Trends
Integration with Other Advanced Materials (e.g., Graphene)
A significant research frontier is the creation of heterostructures and composites by integrating bismuth iodide (BiI₃) with other advanced materials, particularly two-dimensional (2D) materials like graphene. researchgate.netmrs.org This approach aims to leverage the unique properties of each component to create synergistic materials with enhanced performance for applications such as photodetection. researchgate.netaip.orgfrontiersin.orghocityu.com
When BiI₃ is grown on graphene, the resulting films exhibit flatter morphologies and superior crystallinity compared to those grown on conventional substrates like SiO₂. researchgate.netresearchgate.net This is attributed to the weak van der Waals forces at the graphene/BiI₃ interface, which facilitate epitaxial growth without chemical reactions. researchgate.netresearchgate.net This improved crystal quality is crucial for efficient charge transport. The integration of BiI₃ with graphene or double-walled carbon nanotubes (DWNTs) forms a heterostructure that enhances selectivity and response through efficient electron transfer mechanisms. researchgate.netaip.org
Research has demonstrated that photodetectors based on graphene/BiI₃ heterostructures exhibit remarkable performance enhancements. researchgate.net These devices have shown ultra-high responsivity, high specific detectivity, and rapid response times, outperforming many photodetectors based on other 2D materials. researchgate.netacs.org The combination of BiI₃ as a light-absorbing semiconductor with graphene's excellent charge collection and transport properties is key to this success. researchgate.net Future work will likely focus on optimizing the interface between this compound and other 2D materials, such as transition metal dichalcogenides (TMDs) and MXenes, to further tailor the electronic and optical properties for specific applications, including high-performance solar cells and sensitive radiation detectors. researchgate.netresearchgate.netresearchgate.net
Table 1: Performance Metrics of this compound Photodetectors With and Without Graphene Integration
| Device Structure | Responsivity (A W⁻¹) | Detectivity (Jones) | Rise/Decay Time | Key Feature | Citation |
|---|---|---|---|---|---|
| BiI₃ Film | ~100 μA W⁻¹ | ~3.69 × 10⁶ | 0.4 s / 0.5 s | Self-biased operation | researchgate.net |
| BiI₃ Nanoplate Assembly | 2.22 | 1.65 × 10¹² | 2 ms (B15284909) / 5.3 ms | High speed and detectivity | researchgate.net |
| Graphene/BiI₃ Heterostructure | 6 × 10⁶ | 7 × 10¹⁴ | ~8 ms | Ultra-high responsivity | researchgate.net |
Exploration of Novel this compound Compounds and Architectures
Beyond the binary BiI₃ compound, significant research efforts are now directed towards the synthesis and characterization of more complex, lead-free this compound-based materials. rsc.orgresearchgate.netrsc.org This exploration is largely motivated by the need for stable and non-toxic alternatives to lead-halide perovskites in photovoltaic and optoelectronic applications. rsc.orgaip.orgsoton.ac.uk The research encompasses perovskite-inspired materials, including defect-ordered perovskites like A₃Bi₂I₉ (where A is a monovalent cation such as Cesium, Rb, or an organic molecule) and double perovskites such as Cs₂AgBiI₆. researchgate.netresearchgate.netescholarship.orgosti.gov
A key strategy involves "A-site cation engineering," where different organic or inorganic cations are incorporated into the crystal structure. rsc.orgrsc.org This approach has been shown to modulate the structural, thermal, and optoelectronic properties of the resulting compounds. rsc.orgrsc.org For instance, using different ammonium (B1175870) cations can alter the interlayer spacing between this compound layers, affecting crystal morphology and thermal stability, with some tertiary ammonium-based perovskites showing decomposition temperatures as high as 385 °C. rsc.orgrsc.org
Researchers are also designing novel architectures, moving from simple layered structures to more complex zero-dimensional (0D), one-dimensional (1D), and two-dimensional (2D) frameworks. acs.orgacs.orgresearchgate.net For example, 0D hybrid perovskites have been synthesized that consist of isolated binuclear Bi₂I₉³⁻ units, which exhibit high photoluminescence efficiency and remarkable stability against water and heat. acs.org Similarly, 2D double perovskites like (4AMP)₂AgBiI₈ are being explored, which offer new avenues for tuning electronic properties. acs.org The synthesis of various bismuth oxyiodide compounds, such as BiOI, Bi₇O₉I₃, and Bi₄O₅I₂, with hierarchical microsphere architectures, further highlights the trend towards compositional and morphological control to optimize properties for photocatalysis and other applications. acs.orgontosight.ai
Table 2: Properties of Novel this compound-Based Compounds
| Compound | Structural Type | Band Gap (eV) | Key Feature | Citation |
|---|---|---|---|---|
| (NH₄)₃Bi₂I₉ | 2D Layered Perovskite-like | 2.04 | Lead-free perovskite alternative | aip.org |
| (C₃₀H₂₂N₂)₃Bi₄I₁₈ | 0D Hybrid Perovskite | - | High thermal and water stability | acs.org |
| Cs₃Bi₂I₉ | Defect-Ordered Perovskite | ~2.20 | Promising for lead-free PSCs | acs.org |
| (4AMP)₂AgBiI₈ | 2D Double Perovskite | - | Highly distorted structure | acs.org |
| AgBiI₄ | Rudorffite | ~1.8-1.9 | Exceptional stability | researchgate.net |
Advanced Characterization Techniques for In-Situ Studies
To fully understand and optimize this compound-based materials, researchers are increasingly turning to advanced characterization techniques that allow for in-situ and operando studies. These methods are critical for observing the dynamic processes that occur during material synthesis, device operation, and degradation, providing insights that are unattainable through conventional ex-situ analysis. mdpi.comosti.gov
Techniques with high spatial, temporal, and spectral resolution are being introduced to analyze reaction processes at the microscopic level. mdpi.com For example, in-situ X-ray Photoelectron Spectroscopy (XPS), X-ray Absorption Near-Edge Structure (XANES), and Extended X-ray Absorption Fine Structure (EXAFS) can provide real-time information about changes in chemical composition, elemental states, and local atomic structure during photocatalytic reactions or degradation. mdpi.comrsc.org Similarly, in-situ growth methods combined with characterization tools like Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD) allow for the direct observation of film formation. osti.govresearchgate.net
Such studies have revealed crucial details about the crystallization behavior of this compound films. For instance, multi-probe in-situ characterization has shown that methylammonium (B1206745) this compound crystallizes directly and rapidly from a precursor solution without forming the intermediate crystalline solvated phases commonly observed in its lead-based counterparts. osti.gov This rapid, direct crystallization presents challenges for forming the continuous, high-quality films needed for efficient solar cells. osti.gov By monitoring these processes in real-time, researchers can better understand the underlying mechanisms and develop strategies, such as solvent engineering, to control film growth and improve device performance. osti.gov
Machine Learning and AI in Materials Design and Prediction
A paradigm shift in materials science is the integration of machine learning (ML) and artificial intelligence (AI) to accelerate the discovery and design of new materials. researchgate.netresearchgate.net This data-driven approach is being applied to the this compound materials space to bypass traditional, time-consuming trial-and-error experimentation. dntb.gov.uaresearchgate.net By training ML models on existing materials data, researchers can rapidly predict the properties of hypothetical compounds and screen vast chemical spaces for promising candidates. mdpi.commdpi.com
High-throughput computational screening, often powered by Density Functional Theory (DFT) calculations, can generate large datasets of material properties. escholarship.orgx-mol.net ML models are then developed using this data to predict key performance indicators such as bandgap, stability, and carrier mobility based on simple structural or atomic inputs. researchgate.netmdpi.com For example, models have been created to forecast the bandgap of novel bismuth-based double perovskites with high accuracy, making them suitable for identifying candidates for photovoltaic applications. researchgate.net Other studies have used ML to predict the photocatalytic performance of bismuth-based materials by analyzing variables like reaction time, pH, and catalyst loading. researchgate.netnih.gov
Q & A
Q. What are the primary methods for synthesizing Bismuth iodide (BiI₃) thin films, and how can experimental parameters be optimized for purity?
this compound thin films are commonly synthesized via electrochemical deposition from aqueous acidic baths containing bismuth nitrate and iodine. Key parameters include pH (0.2–2.0), deposition potential, and iodine concentration. At pH 0.2, free Bi³⁺ ions react with electrogenerated I⁻ to form BiI₃, while higher pH (2.0) promotes BiOI formation due to Bi³⁺ complexation with water or ethylene glycol . Optimization involves adjusting these parameters and using chronoamperometry to control film thickness and morphology.
Q. Which characterization techniques are essential for confirming the structural and chemical composition of BiI₃?
- XRD : Identifies crystallinity and phase purity (e.g., hexagonal BiI₃ vs. tetragonal BiOI) .
- XPS : Confirms oxidation states (Bi³⁺ via Bi 4f peaks at 159–164.6 eV; I⁻ via I 3d peaks at 619.1–630.6 eV) .
- FESEM : Reveals morphology (e.g., hexagonal plates for BiI₃ vs. cactus-like structures for BiOI) .
- UV-Vis/DRS : Determines optical bandgap via Kubelka-Munk transformations .
Q. How can researchers ensure accurate quantification of Bismuth content in synthesized BiI₃?
Spectrophotometric methods (e.g., potassium iodide photometry) and atomic fluorescence spectrometry (e.g., hydride generation-AFS) are recommended. These techniques require calibration against certified standards and validation through spike-recovery experiments to account for matrix effects .
Advanced Research Questions
Q. How does pH variation during electrochemical synthesis influence the formation of BiI₃ versus Bismuth oxyiodide (BiOI)?
At pH 0.2, free Bi³⁺ ions dominate the bath, reacting with I⁻ to form BiI₃. At pH 2.0, Bi³⁺ forms complexes with water/hydroxyl groups, leading to BiOI. XPS O 1s spectra (530.1 eV for Bi-O bonds) and XRD refinements distinguish phases. Residual BiI₃ may coexist in BiOI films due to uncomplexed Bi³⁺ .
Q. What computational approaches address discrepancies in BiI₃ bandgap estimations?
Density functional theory (DFT) with hybrid functionals (e.g., HSE06) or GW corrections can reconcile experimental bandgap values (1.7–1.98 eV) with theoretical predictions. Discrepancies arise from excitonic effects and structural defects, requiring inclusion of spin-orbit coupling due to Bi’s high atomic number .
Q. How can XPS data resolve oxidation states in mixed-phase BiI₃/BiOI systems?
Bi 4f₇/₂ peaks shift from 159 eV (BiI₃) to 159.3 eV (BiOI) due to oxygen bonding. I 3d peaks remain stable (619.1 eV), while O 1s peaks at 530.1 eV confirm Bi-O bonds. Peak deconvolution and reference to Rietveld-refined XRD data are critical .
Q. What evidence supports BiI₃ as a weak topological insulator, and how can this be validated?
Theoretical studies predict BiI₃’s layered structure hosts topological surface states. Experimental validation involves angle-resolved photoemission spectroscopy (ARPES) to map Dirac cones and transport measurements to observe edge conduction. Collaborations with computational groups (e.g., EPFL, TU Dresden) are advancing this field .
Q. How do BiI₃ and BiOI morphological differences impact their optoelectronic properties?
BiI₃’s hexagonal plates exhibit higher charge-carrier mobility due to reduced grain boundaries, while BiOI’s cactus-like morphology increases surface area for photocatalytic applications. Bandgap tuning (1.72 eV for BiI₃ vs. 1.85–1.98 eV for BiOI) enables tailored light absorption in photovoltaics .
Q. What methodologies confirm the diffusion-controlled mechanism of iodine reduction during BiI₃ electrodeposition?
Linear sweep voltammetry (LSV) at varying scan rates (ν) shows peak current (iₚ) proportional to √ν, indicating diffusion control. Tafel plots (E vs. log ν) further distinguish kinetic limitations. EC mechanism (electrochemical reduction followed by chemical reaction) is confirmed via chronoamperometry .
Q. How can BiI₃ nanosheets be integrated into heterojunction devices for advanced optoelectronics?
Exfoliated BiI₃ nanosheets (2D layered structure) are stacked with transition metal dichalcogenides (e.g., MoS₂) to form vertical heterojunctions. Photoluminescence quenching and Hall effect measurements validate charge transfer, while TEM/EELS ensures interface quality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
